5-Hydroxy-1,3-benzoxathiol-2-one
Description
Properties
IUPAC Name |
5-hydroxy-1,3-benzoxathiol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSYJLOFQVPBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228075 | |
| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7735-56-0 | |
| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007735560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzoxathiol-2-one, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Hydroxy-1,3-benzoxathiol-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 5-Hydroxy-1,3-benzoxathiol-2-one, a versatile heterocyclic compound with significant potential in pharmaceutical and chemical research. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and known biological activities, with a focus on its antioxidant and anti-inflammatory mechanisms.
Core Properties and Characteristics
This compound (CAS No: 7735-56-0) is a beige crystalline solid.[1] Its core structure consists of a benzene ring fused to an oxathiolone ring, with a hydroxyl group at the 5-position. This phenolic hydroxyl group is a key determinant of its chemical reactivity and biological activity.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄O₃S | [2] |
| Molecular Weight | 168.17 g/mol | [2] |
| CAS Number | 7735-56-0 | [2] |
| Appearance | Beige crystalline solid | [1] |
| Melting Point | 173-175 °C | [2] |
| Boiling Point | 375.4±44.0 °C (Predicted) | |
| Water Solubility | 12061 mg/L (Predicted) | [3] |
| Topological Polar Surface Area | 71.8 Ų | |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
Solubility Profile
Qualitative solubility data for the isomeric 6-hydroxy-1,3-benzoxathiol-2-one suggests that the 5-hydroxy isomer is likely insoluble in water but soluble in various organic solvents.
| Solvent | Solubility |
| Water | Insoluble |
| 95% Ethanol | Soluble |
| Diethyl Ether | Soluble |
| Propylene Glycol | Soluble |
| Benzene | Soluble |
| Toluene | Soluble |
| Isopropanol | Soluble |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by absorption bands corresponding to its key functional groups. A strong carbonyl (C=O) stretching band is observed at approximately 1742 cm⁻¹, a frequency characteristic of the strained five-membered cyclic carbonate ring.[4] For substituted analogs, a strong intramolecular hydrogen bonding band from the hydroxyl group has been noted around 3200 cm⁻¹.[5]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3200 | Strong | O-H Stretch | Phenolic Hydroxyl |
| ~1742 | Strong | C=O Stretch | Cyclic Carbonate |
| ~1620, ~1500 | Medium | C=C Stretch | Aromatic Ring |
| ~1270, ~1030 | Strong | C-O-C Stretch | Aryl Ether Moiety |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While a complete assigned spectrum for the title compound is not readily published, data from its 13C spectrum and related analogs allow for the following predicted assignments.
¹³C NMR Chemical Shifts (Predicted)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | ~170 - 185 |
| C-OH | ~150 - 155 |
| C-O | ~140 - 145 |
| C-S | ~115 - 120 |
| Ar-CH (x3) | ~110 - 130 |
¹H NMR Chemical Shifts (Predicted)
The aromatic protons (H-4, H-6, H-7) are expected to appear in the range of 6.5-7.5 ppm. The phenolic hydroxyl proton signal would likely be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H (x3) | ~6.5 - 7.5 | m |
| -OH | Variable | br s |
Synthesis and Experimental Protocols
Several synthetic routes to 5-hydroxy-1,3-benzoxathiol-2-ones have been reported. The most common and efficient method is a one-step synthesis from readily available quinones and thiourea.[6]
One-Step Synthesis from p-Benzoquinone and Thiourea
This procedure involves the reaction of a quinone with thiourea in an acidic medium. The reaction proceeds through the formation of an intermediate S-(2,5-dihydroxyaryl)thiouronium salt, which then cyclizes to form the final product.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Solution A: Dissolve p-benzoquinone (0.1 mol) in 100 mL of glacial acetic acid.
-
Solution B: Dissolve thiourea (0.1 mol) in 50 mL of 2M hydrochloric acid.[7]
-
-
Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer, add Solution B (thiourea solution).
-
Slowly add Solution A (p-benzoquinone solution) to the stirred thiourea solution at room temperature.[7]
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
-
Cyclization:
-
Heat the reaction mixture on a steam bath for 1 hour. The initially precipitated thiouronium salt will redissolve.[7]
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The product will crystallize from the solution.
-
Dilute the mixture with 50 mL of water to ensure complete precipitation.[5]
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
The product is often pure enough for most purposes, but can be recrystallized from aqueous ethanol if necessary.[5]
-
Caption: One-step synthesis workflow for this compound.
Biological Activity and Mechanisms of Action
Derivatives of 1,3-benzoxathiol-2-one are recognized as important pharmacophores with a diverse range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and antimycotic effects.[8]
Antioxidant Activity
The antioxidant properties of this compound are primarily attributed to its phenolic hydroxyl group. Phenolic compounds can act as potent free radical scavengers through a hydrogen atom transfer (HAT) mechanism.[9] The hydroxyl group donates a hydrogen atom to a reactive oxygen species (ROS), neutralizing the radical and forming a more stable phenoxyl radical, which is resonance-stabilized.[10] This action can interrupt the propagation of oxidative chain reactions.
Furthermore, phenolic compounds may exert indirect antioxidant effects by modulating cellular signaling pathways. They can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, which upregulates the expression of endogenous antioxidant enzymes.[11]
Caption: General antioxidant mechanism of phenolic compounds like this compound.
Anti-inflammatory Activity
The anti-inflammatory effects of many heterocyclic compounds are linked to the inhibition of key enzymes in the inflammatory cascade. Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.[12] While direct studies on this compound are limited, its structural class suggests it may act as a COX inhibitor. Inhibition of COX-2, which is induced at sites of inflammation, would reduce the production of prostaglandins that mediate pain and swelling.[13]
Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.
References
- 1. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 7735-56-0 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Essential Oils as Antioxidants: Mechanistic Insights from Radical Scavenging to Redox Signaling [mdpi.com]
- 12. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
5-Hydroxy-1,3-benzoxathiol-2-one CAS number
An In-Depth Technical Guide to 5-Hydroxy-1,3-benzoxathiol-2-one
CAS Number: 7735-56-0
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in pharmaceutical and chemical research. The document details its chemical and physical properties, synthesis protocols, and known biological activities, tailored for researchers, scientists, and professionals in drug development.
Compound Properties
This compound is a beige crystalline solid.[1] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 7735-56-0 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄O₃S | [1][2][3] |
| Molecular Weight | 168.17 g/mol | [1][2][3] |
| Melting Point | 173-175 °C | [3] |
| Boiling Point (Predicted) | 375.4±44.0 °C | [3] |
| Appearance | Beige crystalline | [1] |
| Purity | ≥ 95% (LCMS) | [1] |
| Synonyms | 5-Hydroxy-benzo[1][6]oxathiol-2-one | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Synthesis
A prevalent and efficient method for synthesizing this compound is the one-step reaction of quinones with thiourea in an acidic medium.[7][8][9] This approach is valued for its simplicity and good yields.[7] The general workflow for this synthesis is depicted below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis from p-Benzoquinone
This protocol outlines the synthesis of this compound from p-benzoquinone and thiourea.[6][7]
Materials and Reagents:
-
p-Benzoquinone (0.1 mol, 10.8 g)
-
Thiourea (0.1 mol, 7.6 g)
-
Glacial Acetic Acid (100 mL)
-
2M Hydrochloric Acid (50 mL)
-
Ethanol or Methanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer
-
Steam bath
-
Vacuum filtration apparatus
Procedure:
-
Preparation of Reagents:
-
Reaction:
-
Work-up and Purification:
Biological Activities and Applications
This compound and its derivatives are recognized as important pharmacophores with a range of biological activities.[10][11]
-
Antioxidant and Anti-inflammatory Properties: The compound exhibits antioxidant and anti-inflammatory characteristics, making it a candidate for therapeutic agents aimed at combating conditions related to oxidative stress.[1][10][11] Its ability to scavenge free radicals is a key aspect of its antioxidant potential.[1]
-
Pharmaceutical Development: It serves as a crucial building block and precursor in the synthesis of various pharmaceuticals.[1] Derivatives of 1,3-benzoxathiol-2-one have been investigated for antibacterial, antimycotic, and antitumor activities.[11][12]
-
Organic Synthesis: In chemical research, it is a versatile intermediate for creating more complex molecules, particularly heterocyclic compounds, through reactions like nucleophilic substitutions and cyclizations.[1]
Potential Mechanism of Action in Cancer Cells
While specific signaling pathways for this compound are not extensively detailed in the available literature, studies on related furanone derivatives with anticancer properties have shown mechanisms involving the downregulation of survivin and the activation of caspase-3, leading to apoptosis.[13] A potential signaling pathway based on this mechanism is illustrated below.
Caption: Potential apoptotic pathway influenced by benzoxathiolone derivatives in cancer cells.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound CAS#: 7735-56-0 [m.chemicalbook.com]
- 4. This compound (7735-56-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 5-Hydroxy-1,3-benzoxathiol-2-one
This document provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. It details its chemical structure, physicochemical properties, synthesis protocols, and known biological activities, serving as a critical resource for its application in research and pharmaceutical development.
Chemical Identity and Properties
This compound, with the CAS number 7735-56-0, is a beige crystalline solid.[1] It is a key intermediate in organic synthesis and is recognized for its antioxidant and anti-inflammatory characteristics.[2][3][4] The core structure consists of a benzene ring fused to an oxathiolone ring, with a hydroxyl group substituted at the 5-position.
Image: Chemical structure of this compound.
(Note: This is a placeholder image. The actual chemical structure is well-defined by its IUPAC name and SMILES notation in the table below.)
All quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 7735-56-0 | [1][5] |
| Molecular Formula | C₇H₄O₃S | [1][5][6] |
| Molecular Weight | 168.17 g/mol | [1][5][6] |
| Appearance | Beige crystalline solid | [1] |
| Melting Point | 173-176 °C | [5][7] |
| Purity | ≥ 95% (LCMS) | [1] |
| IUPAC Name | This compound | |
| InChI Key | HDSYJLOFQVPBJM-UHFFFAOYSA-N | [7][8] |
| Canonical SMILES | C1=CC2=C(C=C1O)SC(=O)O2 | [8] |
| Storage Conditions | Store at 0 - 8 °C | [1] |
Synthesis of this compound
The most prominent and efficient method for synthesizing this compound is a one-step reaction between a suitable quinone and thiourea in an acidic medium.[2][9][10] This reaction is characterized by high yields and a straightforward procedure. The general mechanism involves the nucleophilic addition of thiourea to the quinone, followed by intramolecular cyclization to form the benzoxathiolone ring system. For the parent compound, p-benzoquinone is the required starting material.[10]
The following diagram illustrates the key steps in the one-step synthesis of this compound from p-benzoquinone and thiourea.
References
- 1. Naturally occurring small molecules with dual effect upon inflammatory signaling pathways and endoplasmic reticulum stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the NRF2/HO-1 Antioxidant Pathway in FLT3-ITD-Positive AML Enhances Therapy Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Mechanisms of Anti-Inflammatory Phytochemicals 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regio- and Stereoselective Synthesis of Nitro-fatty Acids as NRF2 Pathway Activators Working under Ambient or Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. The role of the antioxidant and longevity-promoting Nrf2 pathway in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Hydroxy-1,3-benzoxathiol-2-one: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-1,3-benzoxathiol-2-one and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential. This technical guide provides a comprehensive review of the existing literature, focusing on the synthesis, chemical properties, and diverse biological activities of this scaffold. Detailed experimental protocols for key synthetic routes and biological assays are presented, alongside tabulated quantitative data to facilitate comparative analysis. Furthermore, this guide illustrates critical biological pathways and experimental workflows using Graphviz diagrams, offering a visual representation of the compound's mechanism of action and practical application in research. This document aims to serve as an essential resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 1,3-benzoxathiol-2-one core.
Introduction
The 1,3-benzoxathiol-2-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. These compounds have garnered significant interest for their potential as anticancer, antimicrobial, antioxidant, and anti-inflammatory agents.[1][2] The presence of the hydroxyl group at the 5-position, in particular, offers a key site for derivatization, allowing for the modulation of the molecule's physicochemical properties and biological activity. This guide will delve into the core aspects of this compound, providing a foundational understanding for its application in drug discovery and development.
Synthesis of this compound and its Derivatives
The most common and efficient method for the synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones is the one-step reaction of quinones with thiourea in an acidic medium.[3] This method is characterized by high yields and relatively simple purification procedures.
General One-Step Synthesis from Quinones and Thiourea
The reaction proceeds through the formation of an intermediate S-(2,5-dihydroxyaryl)thiouronium salt, which then cyclizes to the corresponding this compound.[3]
References
An In-Depth Technical Guide on the Core Mechanism of Action of 5-Hydroxy-1,3-benzoxathiol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-1,3-benzoxathiol-2-one is a heterocyclic compound with demonstrated antioxidant and anti-inflammatory properties.[1][2] While direct and comprehensive experimental validation for its specific molecular mechanism is not extensively documented in publicly available literature, its structural features and the known activities of related benzoxathiolone derivatives strongly suggest a mechanism of action centered on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This guide delineates this proposed mechanism, provides detailed experimental protocols for its validation, and presents templates for data quantification and visualization to aid researchers in the study of this and similar compounds.
Proposed Core Mechanism of Action: Activation of the Keap1-Nrf2 Pathway
The primary proposed mechanism of action for this compound is the activation of the Nrf2-mediated antioxidant response. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, playing a crucial role in cellular defense against oxidative and electrophilic stress.[3][4]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). Keap1 acts as an adapter protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[4][5]
This compound, likely acting as an electrophile, is hypothesized to react with specific cysteine residues on Keap1. Keap1 is rich in reactive cysteine residues that function as sensors for oxidative and electrophilic stress.[6][7] Modification of these cysteines by electrophilic compounds such as this compound is proposed to induce a conformational change in Keap1, impairing its ability to target Nrf2 for degradation.
This disruption of the Keap1-Nrf2 interaction leads to the stabilization and accumulation of Nrf2 in the cytoplasm. Subsequently, Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins (sMaf). This Nrf2-sMaf complex then binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[3]
The downstream targets of Nrf2 include a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and regeneration.[8] The upregulation of these genes constitutes the cellular antioxidant response, which is the basis for the observed antioxidant and anti-inflammatory effects of compounds like this compound.
Data Presentation: Quantifying the Activity of this compound
Table 1: In Vitro Keap1-Nrf2 Interaction Assay
This table should be used to present data from assays that measure the direct inhibition of the Keap1-Nrf2 protein-protein interaction.
| Compound | Assay Type | IC50 (µM) | Notes |
| This compound | Fluorescence Polarization | Data to be determined | |
| Sulforaphane (Illustrative) | Fluorescence Polarization | 2.1 | Covalent modification of Keap1 |
Table 2: Cellular Nrf2 Activation Assays
This table is for presenting data from cell-based assays that measure the activation of the Nrf2 pathway.
| Compound | Assay Type | Cell Line | EC50 (µM) | Max Fold Induction |
| This compound | ARE-Luciferase Reporter | HepG2 | Data to be determined | Data to be determined |
| Sulforaphane (Illustrative) | ARE-Luciferase Reporter | HepG2 | ~5 | ~10 |
Table 3: Target Gene Expression Analysis
This table should be used to summarize the results from quantitative PCR (qPCR) experiments measuring the fold change in the expression of Nrf2 target genes.
| Target Gene | Treatment | Concentration (µM) | Fold Change (vs. Vehicle) |
| HMOX1 | This compound | e.g., 10 | Data to be determined |
| NQO1 | This compound | e.g., 10 | Data to be determined |
| HMOX1 | Sulforaphane (Illustrative) | 10 | ~8 |
| NQO1 | Sulforaphane (Illustrative) | 10 | ~6 |
Experimental Protocols
The following are detailed methodologies for key experiments to validate the proposed mechanism of action of this compound.
Western Blot for Nrf2 Nuclear Translocation
This experiment aims to visualize the accumulation of Nrf2 in the nucleus upon treatment with the compound.
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HepG2 or HaCaT) in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 10 µM Sulforaphane).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Wash the cells with ice-cold PBS and harvest by scraping.
-
Use a commercial nuclear/cytoplasmic extraction kit (following the manufacturer's protocol) to separate the nuclear and cytoplasmic fractions.
-
-
Protein Quantification:
-
Determine the protein concentration of both fractions using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each fraction onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.
-
To ensure the purity of the fractions, also probe for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH or α-tubulin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
ARE-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of Nrf2 by measuring the expression of a luciferase reporter gene under the control of an ARE promoter.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HepG2) in a 96-well plate.
-
Transfect the cells with a plasmid containing a luciferase gene driven by an ARE promoter. A co-transfection with a plasmid expressing a control reporter (e.g., Renilla luciferase) under a constitutive promoter can be used for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with a range of concentrations of this compound for a specified duration (e.g., 12-24 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the ARE-luciferase activity to the control reporter activity.
-
Calculate the fold induction relative to the vehicle-treated control.
-
Plot the fold induction against the compound concentration to determine the EC50 value.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This method measures the mRNA expression levels of Nrf2 target genes to confirm the transcriptional activation of the pathway.
-
Cell Culture and Treatment:
-
Treat cells with this compound as described for the Western blot experiment.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Determine the fold change in gene expression in treated cells compared to vehicle-treated cells.
-
Conclusion
The available evidence strongly points towards the activation of the Keap1-Nrf2 signaling pathway as the core mechanism of action for this compound. Its electrophilic nature likely facilitates the modification of Keap1, leading to Nrf2 stabilization, nuclear translocation, and the subsequent transcription of a suite of antioxidant and cytoprotective genes. This guide provides a framework for the systematic investigation and confirmation of this proposed mechanism. The detailed experimental protocols and data presentation templates are intended to assist researchers in generating robust and comparable data, which will be crucial for the further development of this compound and related compounds as potential therapeutic agents. Further research is warranted to obtain specific quantitative data for this compound to fully elucidate its pharmacological profile.
References
- 1. Fragment‐Based Drug Discovery of Novel High‐affinity, Selective, and Anti‐inflammatory Inhibitors of the Keap1‐Nrf2 Protein‐Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Electrophilic Nitro-fatty Acids Activate NRF2 by a KEAP1 Cysteine 151-independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of Nrf2 Modulation to the Mechanism of Action of Analgesic and Anti-inflammatory Drugs in Pre-clinical and Clinical Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protection against electrophile and oxidant stress by induction of the phase 2 response: Fate of cysteines of the Keap1 sensor modified by inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Keap1, the cysteine-based mammalian intracellular sensor for electrophiles and oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Dossier: 5-Hydroxy-1,3-benzoxathiol-2-one
An In-depth Guide for Researchers and Drug Development Professionals
**Abstract
This document provides a comprehensive technical overview of 5-Hydroxy-1,3-benzoxathiol-2-one, a heterocyclic compound with significant potential in pharmaceutical and chemical research. It details the molecule's physicochemical properties, including its molecular weight, and presents a standardized experimental protocol for its synthesis. Furthermore, this guide explores the compound's established biological activities, focusing on its role as an antioxidant and its implications in related therapeutic pathways. Visual diagrams are provided to illustrate key processes and relationships, offering a valuable resource for professionals engaged in drug discovery and development.
Core Molecular and Physical Properties
This compound is a beige crystalline solid.[1] Its fundamental properties are crucial for its application in research and synthesis. The molecular formula of the compound is C₇H₄O₃S.[1][2][3][4][5] Based on this formula, the calculated molecular weight is 168.17 g/mol .[1][2][3]
A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 168.17 g/mol | [1][2][3] |
| Molecular Formula | C₇H₄O₃S | [1][2][3][4][5] |
| CAS Number | 7735-56-0 | [1][2] |
| Melting Point | 173-175 °C | [6] |
| Boiling Point (Predicted) | 375.4±44.0 °C | [6] |
| Purity | ≥ 95% (LCMS) | [1][3] |
| Appearance | Beige crystalline | [1] |
| Topological Polar Surface Area | 71.8 Ų | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Hydrogen Bond Donor Count | 1 | [7] |
Synthesis Protocol: One-Step Reaction from Quinone and Thiourea
A robust and efficient one-step synthesis method for 5-Hydroxy-1,3-benzoxathiol-2-ones involves the reaction of readily available quinones with thiourea.[8][9] This procedure is characterized by high yields and a straightforward protocol.
Experimental Methodology:
-
Solution Preparation:
-
Prepare a solution of thiourea in aqueous hydrochloric acid.
-
Prepare a separate solution of a suitable quinone precursor in glacial acetic acid.
-
-
Reaction:
-
Isolation and Purification:
-
Allow the reaction mixture to cool. The product, this compound, will crystallize from the solution.
-
The crystallized product is typically of high purity and can be collected via filtration.
-
The general workflow for this synthesis is depicted below.
Biological Activity and Signaling Pathway Implications
The 1,3-benzoxathiol-2-one scaffold is recognized as an important pharmacophore, and its derivatives exhibit a range of biological activities, including antibacterial, antimycotic, antioxidant, antitumor, and anti-inflammatory properties.[10][11][12]
Antioxidant and Anti-inflammatory Activity:
This compound is noted for its antioxidant characteristics, primarily its ability to scavenge free radicals.[1] This positions it as a compound of interest for addressing conditions related to oxidative stress.[1] Its anti-inflammatory potential further suggests its utility as a precursor in the development of drugs targeting inflammatory diseases.[1]
The mechanism of antioxidant action often involves the donation of a hydrogen atom from the hydroxyl group to neutralize reactive oxygen species (ROS). This process helps to mitigate cellular damage caused by oxidative stress, which is implicated in a variety of pathological conditions.
The relationship between oxidative stress, the action of this compound, and the potential therapeutic outcomes can be visualized as follows.
Antimicrobial Properties:
This compound has also demonstrated antimicrobial properties, showing activity against Gram-positive bacteria and inhibiting the growth of Gram-negative bacteria.[3] It is suggested that this compound may inhibit the synthesis of proteins and DNA in these organisms.[3]
Applications in Research and Development
This compound serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its reactivity and stability make it a valuable precursor for creating more complex heterocyclic molecules.[1] The demonstrated biological activities of the benzoxathiolone core make this compound a promising starting point for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and antioxidant drug discovery.[1][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. This compound CAS#: 7735-56-0 [m.chemicalbook.com]
- 7. This compound (7735-56-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. datapdf.com [datapdf.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamdirect.com [benthamdirect.com]
- 12. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 5-Hydroxy-1,3-benzoxathiol-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodology for the compound 5-Hydroxy-1,3-benzoxathiol-2-one (CAS No. 7735-56-0). This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development by consolidating key analytical and procedural information.
Core Spectroscopic Data
While a complete set of publicly available, high-resolution spectroscopic data for this compound is limited, this section compiles the known data and provides expected values based on the analysis of its structural features and comparison with closely related analogues.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. A notable feature is the strong carbonyl (C=O) stretch of the cyclic carbonate, which is reported to appear at approximately 1742 cm⁻¹[1].
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3400-3200 | Broad, Medium | O-H Stretch | Phenolic Hydroxyl |
| ~3100-3000 | Weak-Medium | C-H Stretch | Aromatic Ring |
| ~1742 | Strong | C=O Stretch | Cyclic Carbonate (Ester)[1] |
| ~1620, ~1500 | Medium | C=C Stretch | Aromatic Ring |
| ~1200-1000 | Strong | C-O Stretch | Aryl Ether & Carbonate |
| ~900-675 | Medium-Strong | C-H Out-of-Plane Bending | Aromatic Ring |
NMR Spectroscopy
¹H NMR (Proton NMR) - Expected Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.0-10.0 | Singlet (broad) | 1H | Ar-OH |
| ~7.0-7.5 | Multiplet | 3H | Ar-H |
¹³C NMR (Carbon NMR) - Expected Chemical Shifts
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~165-175 | C =O (Carbonate) |
| ~150-160 | Ar-C -OH |
| ~140-150 | Ar-C -O (Carbonate) |
| ~110-130 | Ar-C H & Ar-C -S |
Mass Spectrometry (MS)
Experimental mass spectrometry data for this compound is not widely published. The expected molecular ion peak and potential fragmentation patterns are outlined below.
| m/z | Interpretation |
| 168 | [M]⁺ (Molecular Ion) |
| 140 | [M-CO]⁺ |
| 112 | [M-CO-CO]⁺ or [M-C₂O₂]⁺ |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and standard protocols for acquiring the spectroscopic data presented above.
Synthesis of this compound
A well-established method for the synthesis of this compound involves the reaction of p-benzoquinone with thiourea in an acidic medium.
Materials:
-
p-Benzoquinone
-
Thiourea
-
Glacial Acetic Acid
-
2M Hydrochloric Acid
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
Preparation of Reagents:
-
Dissolve 10.8 g (0.1 mol) of p-benzoquinone in 100 mL of glacial acetic acid.
-
Dissolve 7.6 g (0.1 mol) of thiourea in 50 mL of 2M hydrochloric acid.
-
-
Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer, add the thiourea solution.
-
Slowly add the p-benzoquinone solution to the thiourea solution with vigorous stirring at room temperature.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
Heat the reaction mixture on a steam bath for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture and collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold water.
-
Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure this compound.
-
Spectroscopic Analysis Protocols
Infrared (IR) Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H spectrum.
-
For ¹³C NMR, use a standard proton-decoupled pulse sequence. The number of scans will depend on the sample concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
-
Ionization:
-
Vaporize the sample in the ion source.
-
Bombard the gaseous molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis:
-
Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer.
-
-
Detection:
-
Detect the ions to generate the mass spectrum.
-
Visualizations
The following diagrams illustrate the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide on 5-Hydroxy-1,3-benzoxathiol-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-1,3-benzoxathiol-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its discovery, synthesis, and biological activities. Detailed experimental protocols for its synthesis and for the evaluation of its antioxidant and cytotoxic properties are presented. The document also includes a summary of its known mechanism of action, with a focus on its interaction with the NF-κB signaling pathway. Quantitative data from the literature is summarized in tabular format, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.
Introduction
This compound belongs to the benzoxathiolone class of compounds, which are recognized as important pharmacophores due to their diverse biological activities. These activities include antioxidant, anti-inflammatory, antibacterial, and antitumor effects. The core structure, featuring a fused benzene, oxathiolone, and a hydroxyl group, provides a unique scaffold for chemical modifications to develop novel therapeutic agents. This guide aims to consolidate the current knowledge on this compound to support further research and development.
Discovery and Synthesis
The most widely adopted and efficient method for the synthesis of this compound is a one-step reaction between a quinone and thiourea in an acidic medium. This method is lauded for its simplicity and good yields.
Synthesis Data
The synthesis of this compound and its derivatives typically results in good to excellent yields. The following table summarizes representative data for the synthesis of the parent compound and a selection of its derivatives.
| Compound | Starting Quinone | Yield (%) | Melting Point (°C) | Reference |
| This compound | p-Benzoquinone | 87 | 161-162 | [1] |
| 4-Benzoyl-5-hydroxy-1,3-benzoxathiol-2-one | 2-Benzoyl-1,4-benzoquinone | ~70 | 138-140 | [2] |
| 4,6-Dimethyl-5-hydroxy-1,3-benzoxathiol-2-one | 2,6-Dimethyl-1,4-benzoquinone | ~95 | 205-206 | [1] |
Experimental Protocol: One-Step Synthesis
This protocol describes the general procedure for the synthesis of this compound from p-benzoquinone and thiourea.[1]
Materials:
-
p-Benzoquinone
-
Thiourea
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
Procedure:
-
Prepare a solution of p-benzoquinone in glacial acetic acid.
-
Prepare a separate solution of thiourea in aqueous hydrochloric acid.
-
Mix the two solutions at room temperature with stirring.
-
Heat the reaction mixture on a steam bath for approximately one hour.
-
Cool the mixture to room temperature to allow the product to crystallize.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure this compound.
Synthesis Workflow
Spectroscopic Characterization
The structure of this compound has been confirmed by various spectroscopic methods.
| Spectroscopy | Key Data | Reference |
| ¹³C NMR | Solvent: Polysol; TMS as reference. | [3] |
| IR (Vapor Phase) | C=O stretch characteristic of a five-membered cyclic carbonate. | [2] |
| ¹H NMR | Data for derivatives show characteristic aromatic proton signals. | [2] |
Biological Activities and Mechanism of Action
This compound and its derivatives have demonstrated a range of biological activities, with antioxidant and anti-inflammatory effects being prominent.
Antioxidant Activity
The antioxidant properties of this class of compounds are attributed to their ability to scavenge free radicals.[4]
4.1.1. Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the antioxidant activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
In a 96-well plate, add the DPPH solution to each well.
-
Add the different concentrations of the test compound or standard to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity based on the reduction in absorbance. The concentration that inhibits 50% of the DPPH radical (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[5]
Cytotoxic Activity
4.2.1. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[6][7][8][9]
Materials:
-
Adherent cancer cell line (e.g., HeLa, HCT-116)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The cell viability is calculated as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of benzoxathiolone derivatives are linked to their ability to inhibit the NF-κB (Nuclear Factor-kappa B) signaling pathway.[10] This pathway is a key regulator of the inflammatory response. Inhibition is thought to occur through the prevention of IκBα (Inhibitor of kappa B alpha) degradation, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[11]
References
- 1. datapdf.com [datapdf.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. chemimpex.com [chemimpex.com]
- 5. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB dictates the degradation pathway of IκBα - PMC [pmc.ncbi.nlm.nih.gov]
One-step synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from quinones and thiourea.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the efficient one-step synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from readily available quinones and thiourea. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to a wide range of biological activities, including antioxidant, anti-inflammatory, and antitumor properties.[1][2] This document outlines the synthetic pathway, provides detailed experimental protocols, presents key quantitative data, and visualizes the reaction mechanism and workflow.
Introduction
5-Hydroxy-1,3-benzoxathiol-2-ones are versatile scaffolds in drug discovery and development. The synthesis method described herein, reacting a quinone with thiourea in an acidic medium, is a well-established, rapid, and high-yielding route to a variety of substituted derivatives.[3][4] The reaction proceeds through the formation of an S-(2,5-dihydroxyaryl)thiouronium salt intermediate, which then cyclizes to the final product.[4] Understanding the influence of substituents on the quinone ring is crucial for directing the synthesis towards desired isomers and achieving optimal yields.
Reaction Mechanism and Pathway
The one-step synthesis proceeds via a two-stage mechanism. First, a nucleophilic addition of thiourea to the quinone ring occurs, followed by an acid-catalyzed cyclization and hydrolysis to yield the 5-hydroxy-1,3-benzoxathiol-2-one.
Depending on the substituents and reaction conditions, the intermediate S-(2,5-dihydroxyaryl)thiouronium salts and 5-hydroxy-2-imino-l,3-benzoxathioles can be isolated.[4]
Quantitative Data Summary
The yield and isomeric distribution of the products are highly dependent on the nature and position of substituents on the starting quinone, as well as the reaction conditions.
Table 1: Effect of Reaction Conditions on the Yield of this compound
This table summarizes the impact of varying the molar ratios of reactants and the type of acid used on the yield of the unsubstituted product from p-benzoquinone. A large excess of thiourea and a strong acid like hydrochloric acid are optimal.[3]
| Molar Ratio (Quinone:Thiourea:Acid) | Acid Used | Yield (%) |
| 1:1:1 | HCl | Low |
| 1:5:10 | HCl | Excellent |
| 1:5:10 | H₂SO₄ | Good |
| 1:5:10 | Trifluoroacetic Acid | Good |
| 1:5:10 | Acetic Acid | Low, impure |
| 1:5:0 | None | No reaction |
Table 2: Synthesis of Substituted 5-Hydroxy-1,3-benzoxathiol-2-ones
The reaction of monosubstituted quinones can lead to a mixture of 4-, 6-, and 7-substituted isomers. Disubstituted and trisubstituted quinones generally yield a single product.[4]
| Quinone Substituent(s) | Product Substituent(s) | Yield (%) | Melting Point (°C) |
| Unsubstituted | 5-Hydroxy | 92 | 174-175 |
| Methyl | 5-Hydroxy-6-methyl | 38 | 145-146 |
| Phenyl | 5-Hydroxy-6-phenyl | 98 | 181-182 |
| Isopropyl | 5-Hydroxy-6-isopropyl | 96 | 156.5-157.5 |
| 2,5-Dimethyl | 5-Hydroxy-4,7-dimethyl | 82 | 217-218 |
| Chloro | 5-Hydroxy-6-chloro | 90 | 174-175 |
| Acetyl | 5-Hydroxy-6-acetyl | 87 | 161-162 |
Table 3: Synthesis of 4-Acyl-5-hydroxy-1,3-benzoxathiol-2-ones
The reaction can be successfully applied to quinones bearing an electron-withdrawing acyl group, affording the corresponding 4-substituted products in good yields.[5]
| 2-Acyl-p-benzoquinone | 4-Acyl Product | Yield (%) | Melting Point (°C) |
| 2-Benzoyl | 4-Benzoyl-5-hydroxy | 75 | 168-169 |
| 2-(p-Toluoyl) | 5-Hydroxy-4-(p-toluoyl) | 78 | 175-176 |
| 2-(p-Methoxybenzoyl) | 5-Hydroxy-4-(p-methoxybenzoyl) | 80 | 182-183 |
| 2-(p-Chlorobenzoyl) | 4-(p-Chlorobenzoyl)-5-hydroxy | 72 | 190-191 |
| 2-(p-Fluorobenzoyl) | 4-(p-Fluorobenzoyl)-5-hydroxy | 70 | 185 (Decomp.) |
| 2-(2-Thienoyl) | 5-Hydroxy-4-(2-thienoyl) | 65 | 178-179 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the parent compound and a general procedure for substituted derivatives.
General Experimental Workflow
The overall process from reactant preparation to product purification is outlined below.
Synthesis of this compound (Unsubstituted)
This protocol is adapted from a well-established and efficient method.[3]
Reagents:
-
p-Benzoquinone: 10.8 g (0.1 mol)
-
Thiourea: 7.6 g (0.1 mol) - Note: An excess of thiourea, as shown in Table 1, is often beneficial.
-
Glacial Acetic Acid: 100 mL
-
2M Hydrochloric Acid: 50 mL
Procedure:
-
In a round-bottom flask, dissolve 10.8 g of p-benzoquinone in 100 mL of glacial acetic acid.
-
In a separate beaker, dissolve 7.6 g of thiourea in 50 mL of 2M hydrochloric acid.
-
While stirring the thiourea solution vigorously at room temperature, slowly add the p-benzoquinone solution.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
Heat the reaction mixture on a steam bath for 1 hour.
-
Allow the mixture to cool to room temperature, during which the product will crystallize out of solution.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
The product is often pure enough for many applications. For higher purity, recrystallize the crude product from ethanol or methanol.
General Procedure for Substituted Quinones
This procedure can be adapted for various substituted quinones based on the findings of Lau and Kestner.[4]
Procedure:
-
Prepare a solution of the substituted quinone (1 equivalent) in glacial acetic acid.
-
Prepare a solution of thiourea (5 equivalents) in aqueous hydrochloric acid (e.g., 2M, 10 equivalents).
-
Mix the two solutions as described in section 4.2.
-
Heat the mixture on a steam bath for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) if necessary.
-
Cool the reaction mixture and collect the crystalline product by filtration.
-
If a mixture of isomers is obtained, separation can be achieved by fractional crystallization or column chromatography.
Potential Applications in Drug Development
Derivatives of 1,3-benzoxathiol-2-one have demonstrated a wide array of pharmacological activities, making them attractive candidates for further investigation.
-
Anticancer Activity: Certain Schiff base derivatives of 6-hydroxy-benzo[d][3][6]oxathiol-2-one have shown promising cytotoxic activity against various cancer cell lines.[2]
-
Anti-inflammatory and Antioxidant Effects: The core structure is known to possess antioxidant and anti-inflammatory properties, potentially by scavenging free radicals.[7]
-
Enzyme Inhibition: Novel 1,3-benzoxathiol-2-one sulfonamides have been shown to inhibit the toxic activities of snake venoms, indicating potential as enzyme inhibitors.[8]
While specific signaling pathways for many of these compounds are still under investigation, their broad bioactivity suggests they may interact with multiple cellular targets. Further research is needed to elucidate the precise mechanisms of action to fully exploit their therapeutic potential.
Conclusion
The one-step reaction of quinones and thiourea provides a powerful and versatile method for synthesizing a diverse library of 5-hydroxy-1,3-benzoxathiol-2-ones. The reaction is generally high-yielding, uses readily available starting materials, and can be easily performed in a standard laboratory setting. The rich pharmacological profile of this scaffold presents significant opportunities for the discovery and development of new therapeutic agents. This guide provides the foundational knowledge for researchers to explore this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. pleiades.online [pleiades.online]
- 7. chemimpex.com [chemimpex.com]
- 8. scielo.br [scielo.br]
An In-depth Technical Guide to 5-Hydroxy-1,3-benzoxathiol-2-one
For: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Physicochemical Properties, Synthesis, and Biological Activities of 5-Hydroxy-1,3-benzoxathiol-2-one
Introduction
This compound is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its unique molecular structure, incorporating a benzoxathiole core with a hydroxyl group, imparts a range of notable biological activities. These include antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This compound serves as a versatile precursor and a crucial building block in organic synthesis for the development of more complex molecules and novel therapeutic agents, including those targeting inflammatory diseases and various cancers.[1][5] This technical guide provides a detailed overview of its physicochemical properties, experimental protocols for its synthesis, and its established biological significance.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. These data are crucial for its handling, formulation, and application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄O₃S | [1][2][6] |
| Molecular Weight | 168.17 g/mol | [1][2][6] |
| CAS Number | 7735-56-0 | [1][6] |
| Appearance | Beige crystalline solid | [1] |
| Melting Point | 173-175 °C | [6] |
| 112 °C (Predicted) | [7] | |
| Boiling Point | 375.4 ± 44.0 °C (Predicted) | [6] |
| 339 °C (Predicted) | [7] | |
| Water Solubility | 12061 mg/L (Predicted) | [7] |
| Purity (Commercial) | ≥ 95% (LCMS) | [1] |
| Storage Conditions | Store at 0 - 8 °C | [1] |
Experimental Protocols: Synthesis
A well-established and efficient method for the synthesis of this compound involves the reaction of a quinone with thiourea in an acidic medium.[8][9][10] This one-step synthesis is known for its excellent yields and the high purity of the resulting product.[8][9]
One-Step Synthesis from p-Benzoquinone and Thiourea
This protocol is adapted from methodologies described by Lau and Kestner, which detail the condensation reaction in an acidic environment.[8][9]
Materials and Reagents:
-
p-Benzoquinone
-
Thiourea
-
Glacial Acetic Acid
-
Hydrochloric Acid (2M)
-
Ethanol or Methanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or steam bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Ice bath
Procedure:
-
Preparation of Reagent Solutions:
-
Reaction:
-
Heating:
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath to facilitate the crystallization of the product.[8][10]
-
Collect the resulting precipitate by vacuum filtration.[10]
-
Wash the collected solid with cold water to remove any remaining acid and impurities.[10]
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol or methanol.[10]
-
-
Drying and Storage:
-
Dry the purified crystals under vacuum.
-
Store the final product, this compound, at 0 - 8 °C.[1]
-
Biological Activities and Applications
The unique chemical scaffold of this compound and its derivatives is responsible for a wide spectrum of biological activities, making it a compound of high interest in drug discovery.
-
Antioxidant and Anti-inflammatory Effects: The compound is recognized for its antioxidant properties, enabling it to scavenge free radicals.[1] This activity is a key factor in its potential application for developing treatments for conditions related to oxidative stress.[1] Its anti-inflammatory characteristics further position it as a valuable precursor for drugs targeting inflammatory diseases.[1][3][4]
-
Antimicrobial Activity: this compound has demonstrated antimicrobial properties, showing activity against Gram-positive bacteria and inhibiting the growth of Gram-negative bacteria.[2] Its mode of action is suggested to involve the inhibition of protein and DNA synthesis.[2] This makes it a candidate for the development of new antibacterial and antifungal agents.[2][3][4][5]
-
Role in Organic Synthesis: It serves as a fundamental building block in organic synthesis.[1] Its reactivity allows for its use in various chemical reactions to create more complex molecules and heterocyclic compounds, which are pivotal in medicinal chemistry.[1]
-
Pharmaceutical and Cosmetic Applications: Beyond its role as a precursor, its derivatives have been investigated as potential anticancer agents.[5] The skin-protective properties of the compound also make it a desirable ingredient in cosmetic formulations, particularly for anti-aging and skin rejuvenation products.[1]
Conclusion
This compound is a compound of considerable scientific value, characterized by its versatile chemical nature and significant biological activities. The availability of a straightforward and high-yield synthesis protocol enhances its accessibility for research purposes. Its demonstrated antioxidant, anti-inflammatory, and antimicrobial properties provide a strong foundation for its exploration in the development of new pharmaceuticals and advanced materials. This guide serves as a foundational resource for professionals engaged in leveraging the potential of this promising molecule.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound CAS#: 7735-56-0 [m.chemicalbook.com]
- 7. This compound (7735-56-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. datapdf.com [datapdf.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-hydroxy-1,3-benzoxathiol-2-one and its derivatives, compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] This document details the core synthetic methodologies, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes key processes through workflow and signaling pathway diagrams.
Core Synthesis and Mechanistic Overview
The primary and most efficient method for synthesizing 5-hydroxy-1,3-benzoxathiol-2-ones is the one-step reaction between a p-benzoquinone and thiourea in an acidic medium.[4] This reaction proceeds through a well-established mechanism involving three key steps:
-
1,4-Addition: The reaction is initiated by the 1,4-addition of thiourea to the protonated quinone, forming an S-(2,5-dihydroxyaryl)thiouronium salt intermediate.
-
Cyclization: This intermediate then undergoes intramolecular cyclization to form a 5-hydroxy-2-imino-1,3-benzoxathiole.
-
Hydrolysis: Finally, the imino intermediate is hydrolyzed to yield the desired this compound.
The nature and position of substituents on the quinone ring can influence the reaction's regioselectivity and yield.
Data Presentation: Synthesis of this compound Derivatives
The following tables summarize the quantitative data for the synthesis of various this compound derivatives.
Table 1: Synthesis of Substituted 5-Hydroxy-1,3-benzoxathiol-2-ones from Quinones and Thiourea
| Starting Quinone | Substituent(s) | Product | Yield (%) | Melting Point (°C) | Reference |
| p-Benzoquinone | H | This compound | 87 | 161-162 | [4] |
| Toluquinone | CH₃ | 5-Hydroxy-7-methyl-1,3-benzoxathiol-2-one | 38 | 145-146 | [4] |
| 2,5-Dimethyl-p-benzoquinone | 4,7-di-CH₃ | 5-Hydroxy-4,7-dimethyl-1,3-benzoxathiol-2-one | 95 | 205-206 | [4] |
| 2-Phenyl-p-benzoquinone | 7-Ph | 5-Hydroxy-7-phenyl-1,3-benzoxathiol-2-one | 98 | 181-182 | [4] |
| 2-Chloro-p-benzoquinone | 7-Cl | 5-Hydroxy-7-chloro-1,3-benzoxathiol-2-one | 90 | 174-175 | [4] |
| 2-Acetyl-p-benzoquinone | 7-COCH₃ | 5-Hydroxy-7-acetyl-1,3-benzoxathiol-2-one | 72 | 159-160 | [4] |
| 2-Isopropyl-p-benzoquinone | 7-CH(CH₃)₂ | 5-Hydroxy-7-isopropyl-1,3-benzoxathiol-2-one | 96 | 156.5-157.5 | [4] |
| 2,6-Dimethyl-p-benzoquinone | 4,6-di-CH₃ | 5-Hydroxy-4,6-dimethyl-1,3-benzoxathiol-2-one | - | - | [5] |
Table 2: Synthesis of 4-Acyl-5-hydroxy-1,3-benzoxathiol-2-ones
| Starting Quinone | Substituent | Product | Yield (%) | Melting Point (°C) | Reference |
| 2-Benzoyl-p-benzoquinone | 4-Benzoyl | 4-Benzoyl-5-hydroxy-1,3-benzoxathiol-2-one | 70 | 138-140 | [6] |
| 2-(o-Toluoyl)-p-benzoquinone | 4-(o-Toluoyl) | 4-(o-Toluoyl)-5-hydroxy-1,3-benzoxathiol-2-one | 68 | 156-158 | [6] |
| 2-(m-Toluoyl)-p-benzoquinone | 4-(m-Toluoyl) | 4-(m-Toluoyl)-5-hydroxy-1,3-benzoxathiol-2-one | 63 | 148-150 | [6] |
| 2-(p-Fluorobenzoyl)-p-benzoquinone | 4-(p-Fluorobenzoyl) | 4-(p-Fluorobenzoyl)-5-hydroxy-1,3-benzoxathiol-2-one | 80 | Decomp. | [6] |
| 2-Isobutyroyl-p-benzoquinone | 4-Isobutyroyl | 4-Isobutyroyl-5-hydroxy-1,3-benzoxathiol-2-one | 61 | 182-184 | [6] |
Experimental Protocols
General Protocol for the One-Step Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-ones
This procedure is a general method for the synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from the corresponding p-benzoquinones and thiourea.[4]
Materials:
-
Substituted p-benzoquinone (1 equivalent)
-
Thiourea (excess, e.g., 2-3 equivalents)
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid (or other strong acid like Sulfuric Acid or Trifluoroacetic Acid)
-
Water
Procedure:
-
Preparation of Solutions:
-
Dissolve the substituted p-benzoquinone in glacial acetic acid.
-
Dissolve thiourea in a mixture of water and concentrated hydrochloric acid.
-
-
Reaction:
-
Combine the two solutions in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture on a steam bath for approximately 1 hour.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The product will often crystallize out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold water.
-
The product is often pure enough for subsequent use. If necessary, it can be recrystallized from a suitable solvent such as ethanol.
-
Synthesis of 6-Hydroxy-5-nitrobenzo[d][1][5]oxathiol-2-one
This protocol describes the nitration of 6-hydroxybenzo[d][1][5]oxathiol-2-one.[1]
Materials:
-
Dichloromethane (CH₂Cl₂)
-
Nitric Acid (HNO₃, 65%)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Nitration:
-
Add 65% nitric acid dropwise to the cooled solution.
-
Allow the mixture to stir at room temperature for 2 hours.
-
-
Work-up:
-
Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield the product as a yellow solid.
-
Mandatory Visualizations
Synthetic Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the underlying reaction mechanism.
Biological Signaling Pathways
This compound derivatives have shown promise as anticancer and antioxidant agents. The diagrams below illustrate the putative signaling pathways through which these compounds may exert their effects.
The anticancer activity of some derivatives is proposed to involve the induction of apoptosis.
The antioxidant activity is likely mediated through the scavenging of reactive oxygen species (ROS) and potentially through the activation of antioxidant response pathways.
References
- 1. Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. datapdf.com [datapdf.com]
- 5. pleiades.online [pleiades.online]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: 5-Hydroxy-1,3-benzoxathiol-2-one Antioxidant Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to assessing the antioxidant potential of 5-Hydroxy-1,3-benzoxathiol-2-one, a compound noted for its antioxidant properties.[1] Detailed protocols for the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are presented, along with methodologies for data analysis and interpretation. This application note is intended to provide researchers, scientists, and drug development professionals with a standardized framework for evaluating the antioxidant capacity of this and similar benzoxathiolone derivatives.
Introduction
This compound is a heterocyclic compound with a chemical structure that suggests potential for antioxidant activity. Its ability to scavenge free radicals makes it a compound of interest for applications in pharmaceuticals and dietary supplements aimed at mitigating oxidative stress.[1] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a variety of degenerative diseases.[2][3] The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the development of new therapeutic agents.
Common in vitro assays for determining antioxidant activity include the DPPH, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays.[4] This document will focus on the DPPH assay, a straightforward and widely adopted method for screening antioxidant activity.[2]
Principle of the DPPH Assay
The DPPH assay is based on the reduction of the stable free radical DPPH. In its radical form, DPPH has a deep purple color with a characteristic absorbance maximum at approximately 517 nm.[5] When DPPH accepts an electron or hydrogen atom from an antioxidant, it is converted to a non-radical, yellow-colored form, DPPH-H.[6] The degree of discoloration, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the antioxidant compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Specification |
| This compound | ≥98% purity |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Analytical grade |
| Methanol | HPLC grade |
| Ascorbic acid or Trolox | Positive control, ≥99% purity |
| 96-well microplates | Clear, flat-bottom |
| Microplate reader | Capable of absorbance measurement at 517 nm |
| Calibrated micropipettes | |
| Analytical balance |
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation.[4]
-
Sample Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Sample Dilutions: Prepare a series of dilutions of the sample stock solution in methanol to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Positive Control: Prepare a stock solution and serial dilutions of a standard antioxidant like ascorbic acid or Trolox in the same manner as the test compound.[7]
Assay Procedure
-
In a 96-well microplate, add 100 µL of each sample dilution to the designated wells.[7]
-
Add 100 µL of methanol to the blank wells.
-
To initiate the reaction, add 100 µL of the 0.1 mM DPPH solution to all wells.[7]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4][8][9]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[4][8]
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity for each sample concentration using the following formula:
% Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100[4]
-
Determine the IC50 value: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, should be determined by plotting the percentage of inhibition against the corresponding sample concentrations.[4]
Data Presentation
The antioxidant activity of this compound is best presented by its IC50 value, with a lower IC50 indicating greater antioxidant capacity. This data should be compared with a standard antioxidant.
| Compound | IC50 (µg/mL) |
| This compound | To be determined experimentally |
| Ascorbic Acid (Positive Control) | To be determined experimentally |
Visualizations
Experimental Workflow
Caption: Workflow of the DPPH radical scavenging assay.
Potential Antioxidant Signaling Pathway
Antioxidants can influence cellular signaling pathways to protect against oxidative stress. One such pathway is the Keap1-Nrf2 pathway, which is a key regulator of the cellular antioxidant response.
Caption: The Keap1-Nrf2 antioxidant response pathway.
Conclusion
The DPPH assay is a reliable and efficient method for determining the antioxidant capacity of this compound. The protocols and guidelines presented in this application note provide a solid foundation for researchers to obtain reproducible and comparable results. Further investigations into other antioxidant assays and cell-based models are recommended to fully elucidate the antioxidant profile and potential therapeutic applications of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-Hydroxy-1,3-benzoxathiol-2-one in Anti-Inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,3-benzoxathiol-2-one is a heterocyclic compound that has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1] This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory effects of this compound. While specific quantitative data on the anti-inflammatory activity of this compound is not extensively available in the public domain, the provided protocols are based on established methodologies for evaluating anti-inflammatory agents and can be adapted for the study of this specific compound.
Data Presentation
Currently, there is a lack of specific published quantitative data (e.g., IC50 values) for the anti-inflammatory activity of this compound. The following table is provided as a template for researchers to summarize their experimental findings in a structured format.
Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Concentration of this compound (µM) | Inhibition (%) | IC50 (µM) |
| Nitric Oxide (NO) | User-defined | User-defined | User-defined |
| Prostaglandin E2 (PGE2) | User-defined | User-defined | User-defined |
| Tumor Necrosis Factor-α (TNF-α) | User-defined | User-defined | User-defined |
| Interleukin-6 (IL-6) | User-defined | User-defined | User-defined |
| Interleukin-1β (IL-1β) | User-defined | User-defined | User-defined |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-inflammatory potential of this compound.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This protocol measures the inhibitory effect of the test compound on the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) and Prostaglandin E2 (PGE2)
This protocol uses Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of key inflammatory cytokines and prostaglandins.
Materials:
-
RAW 264.7 macrophage cell line and culture reagents
-
LPS from E. coli
-
This compound
-
Mouse TNF-α, IL-6, and PGE2 ELISA kits
-
24-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours. Pre-treat with the test compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 24 hours.
-
Supernatant Collection: Centrifuge the cell culture plates to pellet any detached cells and collect the supernatant.
-
ELISA: Perform the ELISA for TNF-α, IL-6, and PGE2 according to the manufacturer's instructions for each kit.
-
Data Analysis: Generate a standard curve for each analyte and determine the concentrations in the samples. Calculate the percentage of inhibition for each cytokine and for PGE2.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol assesses the effect of the test compound on the activation of key signaling pathways involved in inflammation.
Materials:
-
RAW 264.7 macrophage cell line and culture reagents
-
LPS from E. coli
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-60 minutes, to capture phosphorylation events).
-
Protein Extraction: Wash cells with cold PBS and lyse with lysis buffer. Collect the lysate and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and to the loading control.
Signaling Pathway Diagrams
The following diagrams illustrate the key inflammatory signaling pathways that can be investigated.
References
5-Hydroxy-1,3-benzoxathiol-2-one: A Versatile Scaffold for Drug Discovery and Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,3-benzoxathiol-2-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. While the parent compound primarily serves as a crucial synthetic intermediate, its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antifungal, antibacterial, antioxidant, and anti-inflammatory properties.[1][2][3] These activities underscore the potential of the 1,3-benzoxathiol-2-one scaffold as a pharmacophore for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as research tools.
I. Key Applications and Biological Activities
This compound is a versatile building block for the synthesis of a wide array of biologically active molecules.[1] Its derivatives have been investigated for several key therapeutic areas:
-
Anticancer Activity: Derivatives of 1,3-benzoxathiol-2-one have shown significant cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways implicated in cancer progression, such as the NF-κB and MAPK pathways.
-
Antimicrobial and Antifungal Activity: Several derivatives have exhibited potent activity against a range of bacteria and fungi, including drug-resistant strains.[2] This makes them promising candidates for the development of new anti-infective agents.
-
Anti-inflammatory Activity: The anti-inflammatory properties of these compounds are linked to their ability to inhibit key inflammatory mediators and signaling pathways.[1][4]
-
Antioxidant Activity: The phenolic hydroxyl group in the parent compound and its derivatives contributes to their antioxidant properties by enabling them to scavenge free radicals.[1]
II. Data Presentation: Biological Activity of 1,3-Benzoxathiol-2-one Derivatives
The following tables summarize the quantitative biological activity data for various derivatives of this compound.
Table 1: Anticancer Activity of 1,3-Benzoxathiol-2-one Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-hydroxy-5-nitro derivative | SKMEL-19 (Melanoma) | - | [6] |
| 6-methoxy derivative | SKMEL-19 (Melanoma) | 3.3 | [6] |
| Schiff Base Derivative 4g | HCT-116 (Colon) | 5.36 - 9.09 | [6] |
| Schiff Base Derivative 12g | MCF-7 (Breast) | 5.36 - 9.09 | [6] |
| Schiff Base Derivative 12g | A549 (Lung) | 5.36 - 9.09 | [6] |
Note: A specific IC50 value for the 6-hydroxy-5-nitro derivative was not provided in the reference, but it was identified as an active compound.
Table 2: Antifungal Activity of 1,3-Benzoxathiol-2-one Derivatives
| Derivative | Fungal Species | MIC (µg/mL) | Reference |
| 6-hydroxy-5-nitro derivative | Candida species | 4-32 | [7] |
| 6-acetoxy-5-nitro derivative | Candida species | 16-64 | [7] |
Table 3: Antibacterial Activity of Benzoxathiole Derivatives
| Derivative Class | Bacterial Strain | MIC (µg/mL) |
| 2-imino-benzoxathiole | Staphylococcus aureus | - |
| 2-imino-benzoxathiole | Escherichia coli | - |
Note: While antibacterial activity has been reported, specific MIC values for derivatives of this compound were not available in the reviewed literature. The table indicates the types of bacteria against which activity has been observed.
III. Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the biological activities of this compound derivatives.
A. Synthesis of this compound
This protocol describes a one-step synthesis from p-benzoquinone and thiourea.[8]
Materials:
-
p-Benzoquinone
-
Thiourea
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
Ice-cold water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-benzoquinone (1 equivalent) in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
To the stirred solution, add thiourea (1.1 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization.
Caption: Synthesis of this compound.
B. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
C. Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol measures the free radical scavenging activity of the compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
This compound derivative (dissolved in methanol)
-
Methanol
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
D. In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay determines the ability of the compounds to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound derivative (dissolved in DMSO)
-
Griess Reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
IV. Signaling Pathway Analysis
Derivatives of this compound have been shown to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.
A. NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. Some benzoxathiole derivatives have been shown to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway.
B. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses. It consists of a series of protein kinases that phosphorylate and activate one another. Key components include ERK, JNK, and p38 MAPK. Dysregulation of this pathway is common in cancer.
Caption: Modulation of the MAPK signaling pathway.
V. Conclusion
This compound serves as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its derivatives have demonstrated promising anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. The protocols and data presented herein provide a foundation for researchers to further explore the structure-activity relationships and mechanisms of action of this important class of compounds, paving the way for the development of novel and effective therapeutic agents.
References
- 1. Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dpph assay ic50: Topics by Science.gov [science.gov]
Application Notes and Protocols for 5-Hydroxy-1,3-benzoxathiol-2-one in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,3-benzoxathiol-2-one and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These compounds have demonstrated potential as antioxidant, anti-inflammatory, anticancer, and antifungal agents.[1][2] The core structure of 1,3-benzoxathiol-2-one serves as a versatile scaffold for the development of novel therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in common cell-based assays, with a focus on evaluating their anticancer properties and mechanism of action, particularly through the activation of the NRF2 signaling pathway.
Data Presentation: Cytotoxicity of 1,3-Benzoxathiol-2-one Derivatives
The following table summarizes the in vitro cytotoxic activity of various derivatives of 1,3-benzoxathiol-2-one against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound/Derivative | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| Schiff Base 4b | ACP-03 | Gastric | 4.8 | [1] |
| Schiff Base 4o | SKMEL-19 | Melanoma | < 5 | [1] |
| Schiff Base 12g | A549 | Lung | 5.36 - 9.09 | [2] |
| Schiff Base 12g | MCF-7 | Breast | 5.36 - 9.09 | [2] |
| 3-(6-hydroxy-2-oxobenzo[d][1][3]oxathiol-5-yl)-2-(4-nitrophenyl)thiazolidin-4-one | K562 | Leukemia | 4.0 | [4] |
| 2-(2,4-dichlorophenyl)-3-(6-hydroxy-2-oxobenzo[d][1][3]oxathiol-5-yl)thiazolidin-4-one | K562 | Leukemia | 5.3 | [4] |
Signaling Pathway: NRF2 Activation
A key mechanism of action for the antioxidant and cytoprotective effects of some 1,3-benzoxathiol-2-one derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. Under normal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Electrophilic compounds, including some derivatives of 1,3-benzoxathiol-2-one, can react with cysteine residues on KEAP1. This modification leads to a conformational change in KEAP1, causing it to release NRF2. The stabilized NRF2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).
References
- 1. Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzoxathiolone-Thiazolidinone Hybrids: A New Class in the Search for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxy-1,3-benzoxathiol-2-one: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols related to the synthesis and biological evaluation of 5-Hydroxy-1,3-benzoxathiol-2-one. This versatile compound has garnered interest for its potential antioxidant, anti-inflammatory, and enzyme inhibitory activities.
Data Presentation
The following table summarizes the reported biological activities of this compound and its derivatives. It is important to note that specific IC50 values for the parent compound in antioxidant and anti-inflammatory assays are not widely available in the current literature. The data presented for monoamine oxidase (MAO) inhibition pertains to derivatives of this compound.
| Biological Activity | Assay | Test Substance | IC50 Value | Reference Compound |
| Monoamine Oxidase-A (MAO-A) Inhibition | Fluorometric Assay | Benzoxathiolone Derivatives | Micromolar Range | Toloxatone, Clorgyline |
| Monoamine Oxidase-B (MAO-B) Inhibition | Fluorometric Assay | Benzoxathiolone Derivatives | Micromolar to Nanomolar Range | Safinamide, Pargyline |
| Antioxidant Activity | DPPH Radical Scavenging | Data Not Available for Parent Compound | - | Ascorbic Acid, Trolox |
| Antioxidant Activity | ABTS Radical Scavenging | Data Not Available for Parent Compound | - | Ascorbic Acid, Trolox |
| Anti-inflammatory Activity | NF-κB Inhibition | Data Not Available for Parent Compound | - | - |
Experimental Protocols
Synthesis of this compound
This protocol describes a common one-step synthesis from p-benzoquinone and thiourea.
Materials:
-
p-Benzoquinone
-
Thiourea
-
Glacial Acetic Acid
-
2M Hydrochloric Acid
-
Ethanol or Methanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer
-
Steam bath
-
Vacuum filtration apparatus
Procedure:
-
Reagent Preparation:
-
Dissolve 10.8 g (0.1 mol) of p-benzoquinone in 100 mL of glacial acetic acid.
-
Dissolve 7.6 g (0.1 mol) of thiourea in 50 mL of 2M hydrochloric acid.
-
-
Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer, add the thiourea solution.
-
Slowly add the p-benzoquinone solution to the thiourea solution with vigorous stirring at room temperature.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
Heat the reaction mixture on a steam bath for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure this compound.
-
Synthesis workflow for this compound.
In Vitro Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
This compound
-
DPPH
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (this compound) in methanol. A standard antioxidant, such as ascorbic acid, should be used as a positive control.
-
In a 96-well plate, add the DPPH solution to each well.
-
Add the different concentrations of the test compound or standard to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution.
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical cation solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compound and a standard antioxidant (e.g., Trolox).
-
Add the ABTS radical cation solution to the wells of a 96-well plate.
-
Add the test compound or standard to the wells.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage inhibition of absorbance.
Monoamine Oxidase (MAO) Inhibition Assay
Benzoxathiolone derivatives have been identified as inhibitors of MAO-A and MAO-B.[1] This protocol provides a general method for assessing this activity.
Materials:
-
This compound or its derivatives
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Horseradish peroxidase (for MAO-B assay)
-
Amplex Red reagent (for MAO-B assay)
-
Buffer solution (e.g., potassium phosphate buffer)
-
96-well plate (black for fluorescence)
-
Fluorometric microplate reader
Procedure:
-
In a 96-well plate, add the enzyme (MAO-A or MAO-B), buffer, and various concentrations of the inhibitor (test compound).
-
Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate (and HRP/Amplex Red for MAO-B).
-
After a further incubation period (e.g., 30 minutes), stop the reaction.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for the resorufin product in the MAO-B assay).
-
Calculate the percentage of inhibition and determine the IC50 value.
Workflow for in vitro MAO inhibition assay.
Anti-inflammatory Activity: NF-κB Signaling Pathway
Benzoxathiole derivatives have been shown to potentially inhibit the NF-κB signaling pathway, a key regulator of inflammation.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Proposed NF-κB signaling pathway and potential inhibition.
This method assesses the ability of the compound to prevent the degradation of IκBα, an indicator of NF-κB pathway inhibition.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies (anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in appropriate media.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes.
-
-
Protein Extraction:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against IκBα and a loading control (e.g., β-actin).
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system. A reduction in the degradation of IκBα in the presence of the compound indicates inhibition of the pathway.
-
This assay measures the transcriptional activity of NF-κB.
Materials:
-
Cell line (e.g., HEK293T)
-
NF-κB-responsive firefly luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
LPS or TNF-α (stimulant)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After 24 hours, pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS or TNF-α for 6-8 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A decrease in normalized luciferase activity in the presence of the compound indicates inhibition of NF-κB transcriptional activity.
References
The Versatile Building Block: 5-Hydroxy-1,3-benzoxathiol-2-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Hydroxy-1,3-benzoxathiol-2-one is a heterocyclic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features and reactivity make it an important intermediate in the preparation of a wide range of more complex molecules, particularly in the field of medicinal chemistry. This compound serves as a key precursor for the synthesis of various pharmaceuticals and biologically active molecules, owing to its inherent antioxidant and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound and its derivatives.
Application Notes
This compound is a stable, crystalline solid that serves as a robust scaffold for further chemical modifications.[1] Its principal applications in organic synthesis include:
-
Precursor to Pharmaceuticals: The benzoxathiolone core is a privileged structure in drug discovery. Notably, this compound is a direct precursor to the anti-acne medication Tioxolone.[2] The hydroxyl group provides a convenient handle for derivatization to modulate the compound's physicochemical properties and biological activity.
-
Synthesis of Heterocyclic Compounds: The reactivity of the benzoxathiolone ring system allows for its use in the construction of various other heterocyclic frameworks through ring-opening and cyclization reactions.[1]
-
Nucleophilic and Electrophilic Reactions: The hydroxyl group can undergo a variety of reactions, including etherification and esterification, while the aromatic ring can be subject to electrophilic substitution, allowing for the introduction of diverse functionalities.
Data Presentation
The synthesis of this compound and its substituted analogs from the corresponding quinones and thiourea is a well-established and high-yielding process. The following table summarizes the yields and melting points for a range of derivatives, as reported by Lau and Kestner (1968).[1]
| Substituent(s) on Quinone | Product | Yield (%) | Melting Point (°C) |
| Unsubstituted | This compound | 92 | 174-175 |
| Methyl | 6-Methyl-5-hydroxy-1,3-benzoxathiol-2-one | 95 | 205-206 |
| Chloro | 6-Chloro-5-hydroxy-1,3-benzoxathiol-2-one | 90 | 174-175 |
| Phenyl | 6-Phenyl-5-hydroxy-1,3-benzoxathiol-2-one | 98 | 181-182 |
| Isopropyl | 6-Isopropyl-5-hydroxy-1,3-benzoxathiol-2-one | 96 | 156.5-157.5 |
| 2,5-Dimethyl | 4,7-Dimethyl-5-hydroxy-1,3-benzoxathiol-2-one | 82 | 217-218 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general and efficient one-step synthesis from p-benzoquinone and thiourea.[1][3]
Materials:
-
p-Benzoquinone
-
Thiourea
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the quinone (1 equivalent) in glacial acetic acid.
-
In a separate beaker, dissolve thiourea (1.1 to 2 equivalents) in a mixture of water and concentrated hydrochloric acid.
-
Slowly add the thiourea solution to the stirred quinone solution at room temperature.
-
Heat the reaction mixture to reflux (typically on a steam bath) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford pure this compound as beige crystals.
Characterization Data for this compound:
-
Appearance: Beige crystalline solid[1]
-
Melting Point: 174-175 °C[1]
-
¹H NMR (DMSO-d₆): δ 10.1 (s, 1H, -OH), 7.1-6.8 (m, 3H, Ar-H)
-
¹³C NMR (DMSO-d₆): δ 170.1 (C=O), 152.0, 145.5, 122.0, 118.0, 115.5, 110.0
Protocol 2: Synthesis of Tioxolone (6-Hydroxy-1,3-benzoxathiol-2-one)
This protocol outlines the synthesis of the isomeric drug Tioxolone, which can be prepared from hydroquinone and thiourea. Note that the numbering of the benzoxathiolone ring can vary, and Tioxolone is often referred to as 6-hydroxy-1,3-benzoxathiol-2-one.[2] The synthetic procedure is analogous to Protocol 1, substituting p-benzoquinone with the appropriate hydroquinone precursor.
Visualizations
The following diagrams illustrate the synthetic workflow and the proposed reaction mechanism.
Caption: Synthetic workflow for this compound.
Caption: Proposed mechanism for the formation of this compound.
References
Application Notes and Protocols: Purification of 5-Hydroxy-1,3-benzoxathiol-2-one
Introduction
5-Hydroxy-1,3-benzoxathiol-2-one is a versatile heterocyclic compound recognized for its applications in pharmaceutical development and organic synthesis.[1] Its antioxidant and anti-inflammatory properties make it a valuable precursor for creating more complex therapeutic agents.[1] Achieving high purity of this compound is critical for ensuring the reliability of research data and the safety and efficacy of downstream applications. These application notes provide detailed protocols for the purification of this compound, primarily focusing on methods following its synthesis from quinones and thiourea.[2][3]
Data Presentation
For effective comparison, the key physicochemical properties and a summary of purification outcomes are presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 7735-56-0 | Chem-Impex[1] |
| Molecular Formula | C₇H₄O₃S | Chem-Impex[1] |
| Molecular Weight | 168.17 g/mol | Chem-Impex[1] |
| Appearance | Beige Crystalline Solid | Chem-Impex[1] |
| Purity (Commercial) | ≥ 95% (LCMS) | Chem-Impex[1] |
| Melting Point | 161-162 °C | Lau and Kestner, 1968[2] |
Table 2: Summary of Purification Methods and Expected Outcomes
| Method | Description | Solvents | Expected Yield | Expected Purity | Reference |
|---|---|---|---|---|---|
| Precipitation/Crystallization | Product crystallizes directly from the cooled reaction mixture. | Acetic Acid / Water | ~87% | "Essentially pure" | Lau and Kestner, 1968[2][3] |
| Recrystallization | Further purification of the crude, isolated solid. | Ethanol or Methanol | >80% (of crude) | High, suitable for analysis | BenchChem[4] |
Experimental Protocols
The following protocols outline the standard procedures for purifying this compound after its synthesis. The synthesis typically involves the reaction of p-benzoquinone and thiourea in an acidic medium.[2][4]
Protocol 1: Purification by Precipitation from Reaction Mixture
This protocol is adapted from the one-step synthesis method where the product is often of high purity upon initial isolation.[3]
Objective: To isolate the crude this compound from the synthesis reaction mixture.
Materials:
-
Reaction mixture containing this compound
-
Ice-cold deionized water
-
Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
-
Spatula and wash bottle
Procedure:
-
Cooling and Precipitation: Once the synthesis reaction is complete (typically after heating on a steam bath for 1 hour), cool the reaction mixture in an ice bath to induce crystallization.[4] Alternatively, the mixture can be cooled to room temperature and then poured into a beaker of ice-cold water to precipitate the product.[5]
-
Filtration: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected solid precipitate on the filter with several portions of cold deionized water to remove residual acids and inorganic salts.[4]
-
Drying: Press the solid on the funnel to remove as much water as possible. Transfer the beige crystalline product to a watch glass or drying dish and dry under vacuum to a constant weight.
-
Assessment: The resulting product is often essentially pure.[3] Assess purity via Thin Layer Chromatography (TLC) (see Protocol 3) or melting point analysis. For higher purity, proceed to Protocol 2.
Protocol 2: Purification by Recrystallization
This protocol is intended for purifying the crude solid obtained from Protocol 1.
Objective: To achieve high purity of this compound suitable for analytical characterization and further use.
Materials:
-
Crude this compound
-
Recrystallization solvent (Ethanol or Methanol)[4]
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Hot filtration setup (funnel, fluted filter paper)
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Solvent Selection: Place a small amount of the crude product in a test tube and add a few drops of the chosen solvent (ethanol or methanol). If the solid is soluble at room temperature, the solvent is unsuitable. It should be sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid completely. This can be done by bringing the solvent to a boil and adding it portion-wise to the flask containing the solid while stirring and heating.
-
Decolorization (Optional): If the solution is highly colored with impurities, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under vacuum.
Protocol 3: Purity Assessment by Thin Layer Chromatography (TLC)
Objective: To monitor the progress of the purification and assess the purity of the final product.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Samples (crude material, recrystallized material, starting materials)
Procedure:
-
Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Spotting: Dissolve small amounts of the crude and purified samples in a suitable solvent (e.g., ethyl acetate). Using separate capillary tubes, spot the samples onto the baseline.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp.
-
Analysis: The purified sample should show a single, distinct spot, while the crude sample may show multiple spots. The retention factor (Rf) value of the product spot should be consistent across lanes.
Visualizations
The following diagrams illustrate the purification workflows.
References
Application Notes and Protocols for 5-Hydroxy-1,3-benzoxathiol-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one, its potential applications in drug development, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a versatile heterocyclic compound that has garnered significant interest in pharmaceutical research due to its antioxidant and anti-inflammatory properties.[1] It serves as a crucial building block in organic synthesis for the creation of more complex molecules and derivatives with potential therapeutic applications.[1] This document outlines the key reaction conditions for its synthesis, summarizes quantitative data, and provides detailed experimental protocols.
Synthesis of this compound
A highly efficient, one-step synthesis of this compound and its derivatives involves the reaction of a corresponding quinone with thiourea in an acidic medium. This method is known for its generally high yields and straightforward procedure.
General Reaction Scheme
The reaction proceeds via a 1,4-addition of thiourea to a protonated quinone, followed by intramolecular cyclization and subsequent hydrolysis to yield the final product.
Diagram of the General Reaction Scheme
Caption: General reaction pathway for the synthesis of this compound.
Influence of Reaction Conditions on Yield
The yield of this compound is significantly influenced by the molar ratios of the reactants and the type of acid used. The following table summarizes the effects of varying these parameters on the reaction of p-benzoquinone with thiourea.
| Molar Ratio (Benzoquinone:Thiourea:HCl) | Acid Type | Yield (%) |
| 1:1:3 | HCl | 92 |
| 1:1.5:3 | HCl | 94 |
| 1:2:3 | HCl | 94 |
| 1:1.5:1 | HCl | 85 |
| 1:1.5:0.5 | HCl | 45 |
| 1:1.5:3 | H₂SO₄ | 95 |
| 1:1.5:3 | Trifluoroacetic Acid | 90 |
| 1:1.5:3 | Acetic Acid | 21 |
Data adapted from Lau, P. T. S., and Kestner, M. J. Org. Chem. 1968, 33 (12), 4426–4431.
Experimental Protocols
Protocol for the One-Step Synthesis of this compound
This protocol describes the synthesis of this compound from p-benzoquinone and thiourea.
Materials:
-
p-Benzoquinone
-
Thiourea
-
Glacial Acetic Acid
-
Concentrated Hydrochloric Acid
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
Preparation of Reagents:
-
Dissolve p-benzoquinone (1 equivalent) in glacial acetic acid.
-
In a separate flask, dissolve thiourea (1.5 equivalents) in aqueous hydrochloric acid.
-
-
Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the two solutions.
-
Heat the reaction mixture on a steam bath for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Further cool in an ice bath to facilitate crystallization.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol or methanol to obtain pure this compound.
-
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Protocol for Methylation of this compound
The hydroxyl group of this compound can be readily methylated to yield 5-Methoxy-1,3-benzoxathiol-2-one.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate
-
Methyl Iodide
-
Acetone (dry)
-
Ethyl Acetate
Procedure:
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in dry acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
-
Methylation:
-
To the stirred suspension, add methyl iodide (1.2 equivalents) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-Methoxy-1,3-benzoxathiol-2-one.
-
Applications in Drug Development
This compound and its derivatives are recognized for their potential in drug development, primarily due to their anti-inflammatory and antioxidant activities.
Anti-inflammatory Activity and Signaling Pathway
Derivatives of benzoxathiole have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a key regulator of the inflammatory response. Inhibition of this pathway can suppress the expression of pro-inflammatory genes, such as those for cytokines and cyclooxygenase-2 (COX-2).
Specifically, some benzoxathiole derivatives have been found to directly inhibit the activity of IκB kinase β (IKKβ) . The inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.
Diagram of the NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.
Precursor for Anticancer Agents
Derivatives of this compound, such as certain Schiff bases, have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown cytotoxic activity against various cancer cell lines, making this scaffold a promising starting point for the development of new chemotherapeutic agents.
Conclusion
This compound is a valuable compound for researchers in drug discovery and organic synthesis. The one-step synthesis from quinones and thiourea is efficient and versatile. The anti-inflammatory properties, mediated through the inhibition of the NF-κB pathway, and the potential for developing anticancer agents highlight the therapeutic promise of this chemical scaffold. The protocols and data presented in these notes provide a solid foundation for further research and development of novel therapeutics based on the 1,3-benzoxathiol-2-one core structure.
References
Applications of 5-Hydroxy-1,3-benzoxathiol-2-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,3-benzoxathiol-2-one and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This scaffold has been identified as a privileged structure, serving as a versatile building block for the synthesis of novel therapeutic agents. The presence of the benzoxathiolone core, coupled with the hydroxyl group, imparts unique physicochemical properties that contribute to its biological effects. These compounds have been investigated for their potential as antioxidant, anti-inflammatory, anticancer, antibacterial, and antifungal agents.
This document provides detailed application notes on the various medicinal chemistry applications of this compound, supported by experimental protocols for key assays and a summary of available quantitative data.
Antioxidant Applications
This compound is recognized for its antioxidant properties, primarily attributed to its ability to scavenge free radicals. The phenolic hydroxyl group is a key structural feature for this activity, as it can donate a hydrogen atom to stabilize reactive oxygen species (ROS).
Quantitative Data: Antioxidant Activity
Table 1: Illustrative Antioxidant Activity of Phenolic Compounds (for comparison)
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
|---|---|---|
| Ascorbic Acid | 20-50 | Generic Data |
| Trolox | 30-60 | Generic Data |
| Gallic Acid | 5-15 | Generic Data |
Note: This table is for illustrative purposes to provide a general range of antioxidant activity for phenolic compounds. Specific data for this compound is needed from experimental studies.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a general procedure for determining the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Prepare a series of dilutions of the test compound in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare a stock solution of ascorbic acid in methanol and dilute to the same concentration range as the test compound.
-
-
Assay:
-
To each well of a 96-well microplate, add 100 µL of the DPPH solution.
-
Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank).
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or standard.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Application Notes and Protocols for 5-Hydroxy-1,3-benzoxathiol-2-one in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1,3-benzoxathiol-2-one is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its scaffold is recognized for a range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This molecule serves as a crucial precursor in the synthesis of more complex pharmaceutical agents, most notably Crisdesalazine (AAD-2004), a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and a free radical scavenger under investigation for neurodegenerative diseases.[3]
These application notes provide a comprehensive overview of the utility of this compound in drug discovery, including its biological activities, mechanism of action, and detailed protocols for relevant experimental assays.
Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₄O₃S |
| Molecular Weight | 168.17 g/mol |
| Appearance | Beige crystalline solid |
| CAS Number | 7735-56-0 |
| Synonyms | 5-Hydroxybenzothiazole |
Biological Activities and Applications
The 1,3-benzoxathiol-2-one core is a privileged scaffold in drug discovery, with derivatives demonstrating a wide array of pharmacological effects.
Anti-inflammatory and Neuroprotective Activity
The most prominent application of the this compound scaffold is in the development of anti-inflammatory and neuroprotective agents. This is exemplified by Crisdesalazine (AAD-2004) , a derivative currently in clinical development for Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[3]
Mechanism of Action: Crisdesalazine exhibits a dual mechanism of action:
-
mPGES-1 Inhibition: It potently inhibits microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the production of prostaglandin E2 (PGE2).[3]
-
Radical Scavenging: It acts as a potent free radical scavenger, mitigating oxidative stress, a key pathological factor in neurodegenerative diseases.
Figure 1: Proposed anti-inflammatory signaling pathway.
Quantitative Anti-inflammatory Activity Data
| Compound | Target | Assay | IC₅₀ | Reference |
| Crisdesalazine (AAD-2004) | mPGES-1 | LPS-treated BV2 cells | 230 nM | [4] |
| Crisdesalazine (AAD-2004) | Recombinant human mPGES-1 | Cell-free | 249 nM | [4] |
Anticancer Activity
Derivatives of 1,3-benzoxathiol-2-one have demonstrated cytotoxic effects against a variety of cancer cell lines. The proposed mechanism often involves the induction of apoptosis.[5]
Quantitative Anticancer Activity Data
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-methoxy | SKMEL-19 (Melanoma) | 3.3 | [5] |
| Schiff Base Derivative 4g | HCT-116 (Colon) | 5.36 - 9.09 | [5] |
| Schiff Base Derivative 12g | MCF-7 (Breast) | 5.36 - 9.09 | [5] |
| Schiff Base Derivative 12g | A549 (Lung) | 5.36 - 9.09 | [5] |
Antimicrobial Activity
Several derivatives of 1,3-benzoxathiol-2-one have been investigated for their activity against bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
| Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| 6-hydroxy-5-nitro | Candida species | 4 - 32 | [6] |
| 6-acetoxy-5-nitro | Candida species | 16 - 64 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activity of this compound and its derivatives.
Protocol 1: Cell-Free mPGES-1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of mPGES-1 in a cell-free system.
Figure 2: Workflow for cell-free mPGES-1 inhibition assay.
a. Materials:
-
Microsomal fraction containing mPGES-1 (from stimulated A549 cells or recombinant source)
-
Prostaglandin H₂ (PGH₂) substrate
-
Glutathione (GSH)
-
Reaction Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Test compound (this compound)
-
Stop solution (e.g., SnCl₂)
-
PGE₂ ELISA kit
-
96-well microplates
b. Procedure:
-
Prepare Microsomal Fraction: If using cell culture, stimulate A549 cells with IL-1β (1 ng/mL) for 24-48 hours to induce mPGES-1 expression. Harvest cells, homogenize, and isolate the microsomal fraction by ultracentrifugation.
-
Prepare Reagents: Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the reaction buffer, various concentrations of the test compound, the microsomal enzyme preparation, and GSH. Include vehicle control (DMSO) and a positive control inhibitor.
-
Reaction Initiation: Initiate the reaction by adding PGH₂ (final concentration ~10 µM).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-5 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
PGE₂ Quantification: Measure the amount of PGE₂ produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Protocol 2: DPPH Radical Scavenging Assay
This assay assesses the antioxidant potential of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Figure 3: Workflow for the DPPH radical scavenging assay.
a. Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Test compound
-
Standard antioxidant (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
b. Procedure:
-
Prepare DPPH Solution: Prepare a stock solution of DPPH in methanol.
-
Prepare Test Solutions: Prepare serial dilutions of the test compound and the standard antioxidant in methanol.
-
Assay: In a 96-well plate, add the DPPH solution to each well. Then, add the different concentrations of the test compound or standard.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Protocol 3: NF-κB Reporter Assay
This cell-based assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Figure 4: Workflow for the NF-κB reporter assay.
a. Materials:
-
Cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)
-
Cell culture medium and supplements
-
Test compound
-
Inflammatory stimulus (e.g., LPS or TNF-α)
-
Luciferase assay reagent
-
96-well cell culture plates (white, opaque)
-
Luminometer
b. Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well white, opaque plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate inflammatory agent (e.g., 1 µg/mL LPS) for 6-24 hours.
-
Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Luciferase Measurement: Measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway. Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion
This compound and its derivatives represent a promising class of compounds for drug discovery, with demonstrated potential in treating inflammatory conditions, neurodegenerative diseases, cancer, and microbial infections. The provided application notes and protocols offer a framework for researchers to further explore the therapeutic potential of this versatile scaffold. Future studies should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic properties, and further delineating the molecular mechanisms of action of novel derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Frontiers | Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
5-Hydroxy-1,3-benzoxathiol-2-one solubility issues in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with 5-Hydroxy-1,3-benzoxathiol-2-one, particularly concerning its solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
-
Aqueous Solubility: A reported water solubility of 12061 mg/L exists, however, this may be misleading for practical experimental conditions. Its isomer, 6-Hydroxy-1,3-benzoxathiol-2-one, is reported to be insoluble in water, suggesting the 5-hydroxy isomer may also have limited solubility in neutral aqueous buffers.
-
Organic Solvents: this compound is expected to be soluble in common organic solvents. Protocols for its synthesis mention recrystallization from ethanol or methanol, indicating good solubility in these alcohols.[1] A related isomer is soluble in 95% ethanol at 50 mg/mL, as well as other organic solvents.
Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture media. Why is this happening?
This is a common issue for compounds with low aqueous solubility, often referred to as "crashing out". It typically occurs when a concentrated stock solution in an organic solvent (like DMSO) is diluted into the aqueous environment of the cell culture medium, where the compound is less soluble.[2]
Q3: How can I prepare a stock solution of this compound for my experiments?
It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro assays.[3]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon addition to aqueous media.
This is likely due to the compound's low aqueous solubility and the rapid change in solvent environment.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate precipitation.
Recommended Solutions:
-
Lower the final concentration: The concentration of the compound in your media may be exceeding its solubility limit.
-
Reduce the final solvent concentration: Aim for a final DMSO concentration of less than 0.5% (v/v), and ideally below 0.1%, to minimize both solubility issues and potential solvent-induced cytotoxicity.[4]
-
Pre-warm the media: Adding the stock solution to media that is at 37°C can improve solubility.[2]
-
Slow, dropwise addition with mixing: Add the stock solution to the media slowly while vortexing or swirling to facilitate rapid dispersal.[2]
-
Serial dilution: Instead of a single large dilution, perform a series of smaller dilutions in pre-warmed media.[2]
Issue 2: The solution is initially clear but becomes cloudy or forms a precipitate over time in the incubator.
This delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of cell culture media.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Interaction with Media Components | The compound may interact with salts, proteins (especially from serum), or other components in the media, forming insoluble complexes over time.[2][4] | Consider reducing the serum (e.g., FBS) percentage or using a different basal media formulation.[4] |
| pH Shift | Cellular metabolism can cause a decrease in the pH of the culture medium, which may affect the solubility of a pH-sensitive compound.[2] | Ensure proper CO2 levels in the incubator to maintain the buffering capacity of the media. For long experiments, consider changing the media more frequently. |
| Compound Instability | The compound may not be stable at 37°C for extended periods, leading to degradation and precipitation of the less soluble degradation products. | Prepare fresh working solutions for each experiment. Minimize the time the compound is incubated. |
| Evaporation | Evaporation of water from the culture plates can increase the concentration of the compound, leading to precipitation.[2] | Ensure proper humidification of the incubator and use appropriate lids on culture plates. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution suitable for use in most in vitro cell-based assays.
Materials:
-
This compound (MW: 168.17 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 1.68 mg of this compound.
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Protocol for an NF-κB Reporter Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Workflow for NF-κB Reporter Assay
Caption: General workflow for an NF-κB reporter assay.
Procedure:
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293T) stably or transiently expressing an NF-κB-driven reporter gene (e.g., luciferase) in a 96-well plate.
-
Pre-treatment: After overnight incubation, pre-treat the cells with various concentrations of this compound (prepared by diluting the DMSO stock in cell culture media) for 1-2 hours. Include a vehicle control (DMSO only).
-
Stimulation: Stimulate the cells with an appropriate concentration of an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-8 hours.
-
Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter activity to a control for cell viability (e.g., a constitutively expressed reporter or a cell viability assay) and calculate the half-maximal inhibitory concentration (IC50).
Signaling Pathway
Potential Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound and related compounds have been suggested to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[5] This pathway is a key regulator of the expression of pro-inflammatory genes.
NF-κB Signaling Pathway and Potential Inhibition
Caption: Potential inhibition of the NF-κB pathway.
References
5-Hydroxy-1,3-benzoxathiol-2-one synthesis byproducts and side reactions.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-hydroxy-1,3-benzoxathiol-2-one, focusing on potential byproducts and side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most widely reported method for synthesizing a variety of 5-hydroxy-1,3-benzoxathiol-2-ones is the one-step reaction of a suitable quinone with thiourea in an acidic medium.[1][2][3] This approach is generally characterized by high yields and a straightforward procedure.[1]
Q2: What are the key intermediates in the synthesis of this compound from quinones and thiourea?
Depending on the specific reaction conditions and the nature of the substituents on the starting quinone, two main intermediates can sometimes be isolated:
These intermediates can be converted to the final this compound product, often rapidly and quantitatively, by heating them in a strong aqueous acid.[2]
Q3: Why is a strong acid necessary for this synthesis?
The use of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is crucial for achieving high yields and product purity.[1] When a weak acid like acetic acid is used, the reaction yield is significantly lower, and the product is often contaminated with colored impurities that are challenging to remove.[1]
Q4: I am observing the formation of multiple isomers. Why is this happening and how can I control it?
The formation of isomeric products is a common issue when using monosubstituted quinones as starting materials.[1][2] The addition of thiourea to the quinone can occur at different positions, leading to a mixture of 4-, 6-, and 7-substituted 5-hydroxy-1,3-benzoxathiol-2-ones.[1][2] The directive influence of the substituent group on the quinone ring affects both the initial addition of thiourea and the subsequent ease of cyclization, determining the final isomer ratio.[1] Careful analysis using techniques like NMR spectroscopy is required to identify and quantify the isomeric mixture.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Weak Acid Catalyst: Using a weak acid such as acetic acid can lead to poor yields.[1] 2. Insufficient Reagents: The reaction often requires a large excess of thiourea and aqueous hydrochloric acid for optimal results.[1] 3. Unstable Starting Quinone: Some quinones, particularly those with strong electron-withdrawing groups, can be unstable.[3] | 1. Use a Strong Acid: Employ a strong acid like hydrochloric or sulfuric acid.[1] 2. Optimize Reagent Stoichiometry: Ensure a significant excess of thiourea and the strong acid are used as per established protocols.[1] 3. Use Freshly Prepared Quinone: For unstable quinones, it is best to use them immediately after preparation.[3] |
| Product Contamination with Colored Impurities | 1. Weak Acid Catalyst: This is a primary cause of colored byproducts that are difficult to separate from the desired product.[1] 2. Decomposition: In some cases, extensive decomposition of intermediates can lead to colored impurities.[1] | 1. Switch to a Strong Acid: The use of strong acids like HCl or H₂SO₄ generally prevents the formation of these impurities.[1][2] 2. Control Reaction Temperature: Avoid excessive heating that might lead to the decomposition of sensitive intermediates or products. |
| Formation of an Unexpected Byproduct | 1. Ortho-thiocyanation: In syntheses starting from phenols (a potential precursor to quinones), ortho-thiocyanation followed by cyclization and hydrolysis can lead to the formation of benzoxathiolone derivatives as byproducts.[4][5] 2. Complex Reaction Mixture: Starting materials like 4-aminophenol can lead to a complex mixture of products when subjected to thiocyanation conditions.[4][5] | 1. Purify Starting Material: Ensure the starting quinone is pure and free from phenolic precursors. 2. Re-evaluate Synthetic Route: If starting from a phenol or aminophenol, consider that direct thiocyanation may not be a clean route to the desired product and alternative pathways should be explored. |
Experimental Protocols
General Procedure for the Synthesis of this compound from Quinone and Thiourea [1]
This protocol is adapted from the work of Lau and Kestner.
-
Preparation of Solutions:
-
Dissolve thiourea in aqueous hydrochloric acid. A large excess of both is recommended for optimal yield.
-
Dissolve the starting quinone in glacial acetic acid.
-
-
Reaction:
-
Mix the two solutions.
-
Heat the resulting mixture for approximately 1 hour on a steam bath.
-
-
Isolation:
-
Allow the reaction mixture to cool. The product will typically crystallize from the solution.
-
Collect the crystals by filtration. The product obtained is often essentially pure.
-
-
Purification (if necessary):
-
Recrystallize the product from an appropriate solvent if further purification is required.
-
Visualized Pathways and Workflows
Caption: Main synthesis pathway from quinone and thiourea.
Caption: Formation of isomeric products from a monosubstituted quinone.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most common causes?
A1: Low yields in this synthesis, particularly when reacting a quinone with thiourea, can often be attributed to several factors. Older synthesis methods are generally characterized by low yields.[1] For the more modern one-step synthesis, key areas to investigate include:
-
Inadequate Acidity: The reaction requires a strong acidic medium. Using a weak acid like acetic acid alone can lower the yield and lead to the formation of colored impurities.[1] The presence of a strong acid like hydrochloric acid is crucial for efficient cyclization of the intermediate.[1][2]
-
Suboptimal Reagent Stoichiometry: An insufficient amount of thiourea can lead to an incomplete reaction. A large excess of thiourea is often recommended to drive the reaction to completion.
-
Decomposition of Intermediates: The intermediate thiouronium salts are prone to decomposition, especially when heated in weak acids.[1]
-
Starting Material Quality: The purity of the starting quinone (e.g., p-benzoquinone) is important. Impurities or degradation of the quinone can lead to side reactions and lower yields.
Q2: I am observing the formation of dark, colored impurities in my reaction mixture. How can I prevent this?
A2: The formation of colored byproducts is a known issue, particularly when the reaction conditions are not optimal. This is often associated with the decomposition of the thiouronium salt intermediate.[1] To minimize impurity formation:
-
Ensure a Strongly Acidic Environment: Use a combination of a carboxylic acid (like glacial acetic acid) as a solvent and a strong mineral acid (like hydrochloric acid).[1][3] Strong acids promote rapid and quantitative conversion to the desired product while minimizing decomposition pathways that lead to colored impurities.[1]
-
Control Reaction Temperature: While heating is necessary to drive the reaction, excessive temperatures or prolonged heating times can promote side reactions. Heating on a steam bath for about an hour is a commonly cited condition.[3]
Q3: What is the best method to purify the crude this compound?
A3: The product often crystallizes directly from the reaction mixture upon cooling.[3] The most effective and commonly reported purification method is recrystallization.[3]
-
Procedure: After filtering the crude product from the cooled reaction mixture and washing with cold water, recrystallize it from a suitable solvent such as ethanol or methanol to obtain the pure compound.[3]
Q4: Can I use a substituted quinone as a starting material? Will this affect the reaction?
A4: Yes, various substituted quinones can be used to synthesize derivatives of this compound. However, the nature and position of the substituents can influence the reaction outcome:
-
Unsubstituted, Disubstituted, or Trisubstituted Quinones: These generally yield a single end product.[1]
-
Monosubstituted Quinones: These can lead to the formation of one or more of the three possible isomeric products (4-, 6-, and 7-substituted derivatives), which may complicate purification.[1]
-
Electron-Withdrawing Groups: Quinones with electron-withdrawing groups can also be used, though these starting materials may be unstable and difficult to synthesize.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to No Product Formation | Insufficient acid catalyst. | Ensure the use of a strong acid (e.g., HCl, H₂SO₄) in addition to the acetic acid solvent. The reaction is significantly lower in yield with weak acids alone.[1] |
| Low reaction temperature. | The reaction typically requires heating. A steam bath for approximately one hour is a standard procedure.[3] | |
| Poor quality of starting materials. | Use freshly prepared or purified p-benzoquinone. Ensure the thiourea is of high purity. | |
| Product is Contaminated with Colored Impurities | Use of a weak acid or insufficient strong acid. | Increase the concentration of strong acid (HCl) in the reaction mixture. Thiouronium salt intermediates are more stable and less likely to decompose into colored products in strongly acidic conditions.[1] |
| Overheating or prolonged reaction time. | Monitor the reaction progress (e.g., by TLC) and avoid excessive heating beyond the recommended time. | |
| Difficulty in Product Crystallization/Isolation | Product is too soluble in the reaction mixture. | After the reaction is complete, cool the mixture in an ice bath to induce crystallization.[3] If crystallization is still difficult, consider carefully adding cold water to precipitate the product. |
| Low concentration of the product. | If the yield is very low, the product may not reach a sufficient concentration to crystallize. Address the low yield issues first. | |
| Formation of Multiple Isomeric Products | Use of a monosubstituted quinone. | Be aware that monosubstituted quinones can result in a mixture of isomers.[1] Separation may require column chromatography. If a single isomer is desired, consider a different synthetic route or starting material if possible. |
Quantitative Data Summary
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the effect of reagent stoichiometry on yield, based on published data.
| p-Benzoquinone (mol) | Thiourea (mol) | 12N HCl (mL) | Acetic Acid (mL) | Yield (%) | Reference |
| 0.05 | 0.05 | 25 | 50 | 70 | [1] |
| 0.05 | 0.15 | 25 | 50 | 85 | [1] |
| 0.05 | 0.15 | 50 | 50 | 95 | [1] |
Table 1: Effect of Reagent Ratios on Product Yield.
Detailed Experimental Protocol
This protocol is adapted from established methods for the one-step synthesis of this compound.[1][3]
Materials:
-
p-Benzoquinone (10.8 g, 0.1 mol)
-
Thiourea (7.6 g, 0.1 mol)
-
Glacial Acetic Acid (100 mL)
-
2M Hydrochloric Acid (50 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the thiourea in the 2M hydrochloric acid.
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In a separate beaker, dissolve the p-benzoquinone in the glacial acetic acid.
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Slowly add the p-benzoquinone solution to the vigorously stirred thiourea solution at room temperature.
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After the addition is complete, continue stirring the mixture for an additional 30 minutes.
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Heat the reaction mixture on a steam bath for 1 hour.
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Cool the reaction mixture in an ice bath to induce crystallization of the product.
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Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
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Recrystallize the crude product from ethanol or methanol to obtain pure this compound.
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Parameter Relationships
Caption: Key parameters influencing the final product yield.
References
Technical Support Center: 5-Hydroxy-1,3-benzoxathiol-2-one Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the reaction of p-benzoquinone and thiourea.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Insufficient Acid Catalyst: The use of a weak acid, such as acetic acid alone, can lead to significantly lower yields.[1] | Use a strong acid catalyst like hydrochloric acid, sulfuric acid, or trifluoroacetic acid in conjunction with acetic acid. A large excess of strong acid is recommended for optimal results.[1] |
| Inadequate Amount of Thiourea: A stoichiometric or near-stoichiometric amount of thiourea may result in incomplete reaction. | Use a large excess of thiourea to drive the reaction to completion.[1] | |
| Sub-optimal Reaction Temperature: The reaction may not proceed efficiently at room temperature. | Heat the reaction mixture, for instance, on a steam bath for about an hour to ensure the reaction goes to completion.[2] | |
| Product Contaminated with Colored Impurities | Decomposition of Intermediates: The intermediate S-(2,5-dihydroxyaryl)thiouronium salts can decompose into colored products, especially when heated in weak acids.[1][3] | Ensure the reaction is carried out in a strong acid environment, which promotes rapid and clean conversion to the desired product.[1][3] |
| Unstable Starting Quinone: Quinones with electron-withdrawing groups can be unstable and prone to decomposition.[4] | Use freshly prepared or purified quinones for the reaction. | |
| Formation of Isomeric Mixtures | Use of Monosubstituted Quinones: Monosubstituted quinones can lead to the formation of 4-, 6-, and 7-substituted isomeric products.[1][3] | The directive influence of the substituent group will determine the major isomer. Careful analysis (e.g., NMR spectroscopy) is required to identify and quantify the isomers. Separation may be possible via chromatography. |
| Difficulty in Product Isolation/Crystallization | Incomplete Reaction: If the reaction has not gone to completion, the presence of starting materials and intermediates can hinder crystallization. | Ensure the reaction is complete by monitoring with TLC and following the recommended reaction time and temperature. |
| Impurities Inhibiting Crystallization: The presence of colored byproducts can interfere with the crystallization process. | Purify the crude product. Recrystallization from a suitable solvent like ethanol or methanol is often effective.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely reported method is a one-step synthesis from readily available p-benzoquinone and thiourea in an acidic medium.[1][3] This method is generally characterized by high yields and a straightforward procedure.[1]
Q2: Why is a strong acid necessary for this synthesis?
A2: A strong acid plays a crucial role in catalyzing the reaction and ensuring the stability of the intermediate thiouronium salts.[1][3] Using a weak acid like acetic acid alone results in lower yields and the formation of colored impurities that are difficult to separate.[1] Strong acids like HCl, H₂SO₄, or trifluoroacetic acid promote a cleaner and more efficient cyclization.[1]
Q3: What is the optimal ratio of reactants?
A3: For optimal yields, a large excess of thiourea and aqueous hydrochloric acid is recommended.[1] A typical molar ratio might involve using a significant excess of thiourea relative to the quinone.
Q4: Can substituted 5-Hydroxy-1,3-benzoxathiol-2-ones be synthesized using this method?
A4: Yes, a wide variety of substituted derivatives can be prepared by using appropriately substituted quinones as starting materials.[1][4] However, it is important to note that monosubstituted quinones can result in the formation of a mixture of isomers.[1][3]
Q5: What are the key intermediates in this reaction?
A5: Depending on the reaction conditions, intermediate species such as S-(2,5-dihydroxyaryl)thiouronium salts and 5-hydroxy-2-imino-l,3-benzoxathioles can be isolated.[1][3] These intermediates are typically converted to the final product upon heating in a strong aqueous acid.[3]
Q6: How can I monitor the progress of the reaction?
A6: Thin Layer Chromatography (TLC) is a suitable method for monitoring the consumption of the starting quinone and the formation of the product.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is based on the reaction of p-benzoquinone and thiourea.
Materials:
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p-Benzoquinone
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Thiourea
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Glacial Acetic Acid
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Concentrated Hydrochloric Acid (or other strong acid)
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Ethanol or Methanol (for recrystallization)
Procedure:
-
Preparation of Reagent Solutions:
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Dissolve p-benzoquinone in glacial acetic acid.
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In a separate flask, dissolve a large excess of thiourea in aqueous hydrochloric acid.[1]
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-
Reaction:
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Work-up and Purification:
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Cool the reaction mixture in an ice bath to facilitate the crystallization of the product.[2]
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Collect the resulting precipitate by vacuum filtration.
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Wash the collected solid with cold water to remove any remaining acid and water-soluble impurities.[2]
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The product, which crystallizes from the solution upon cooling, is often essentially pure.[1] For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or methanol.[2]
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Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: 5-Hydroxy-1,3-benzoxathiol-2-one Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of 5-Hydroxy-1,3-benzoxathiol-2-one during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Q1: My final product is a persistent yellow or brownish color, even after recrystallization. What is the likely cause and how can I fix it?
A1: A persistent yellow or brown color in your this compound sample often indicates the presence of oxidized or polymeric impurities. These can arise from the starting p-benzoquinone or from side reactions during the synthesis.
Potential Causes and Solutions:
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Oxidized Impurities: The starting p-benzoquinone is susceptible to oxidation. Ensure you use fresh, high-purity p-benzoquinone for the synthesis.
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Incomplete Reaction: The reaction between p-benzoquinone and thiourea proceeds through intermediates such as 5-(2,5-dihydroxyaryl)thiouronium salts.[1] If the reaction is not complete, these colored intermediates may persist. Ensure the reaction is heated for a sufficient duration as per the protocol.
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Degradation of the Product: Phenolic compounds can be sensitive to air and light. Work-up and purification steps should be performed promptly.
Troubleshooting Steps:
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Activated Carbon Treatment: Dissolve the crude product in a minimal amount of hot ethanol or methanol. Add a small amount of activated charcoal (approximately 1-2% w/w) and boil the solution for 5-10 minutes. Perform a hot filtration to remove the charcoal. Allow the filtrate to cool slowly for recrystallization. The activated carbon will adsorb many colored impurities.
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Column Chromatography: If color persists after recrystallization, column chromatography is a highly effective method for removing these impurities. A detailed protocol is provided in the "Experimental Protocols" section.
Q2: My yield of pure this compound is very low after recrystallization. What are the common reasons for this?
A2: Low recovery after recrystallization is a common issue. Several factors related to the choice of solvent and the procedure itself can contribute to this problem.
Potential Causes and Solutions:
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Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol and methanol are generally good choices for this compound.[1]
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Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the solution upon cooling, thus reducing the yield.
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Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel, leading to loss of material.
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Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not cooling it to a low enough temperature (e.g., in an ice bath), can result in incomplete precipitation of the product.
Troubleshooting Steps:
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Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
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Preheat Glassware: When performing a hot filtration, preheat the funnel and the receiving flask to prevent premature crystallization.
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Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature to encourage the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Concentrate the Mother Liquor: If the yield is still low, you can try to recover more product by concentrating the mother liquor (the solution remaining after filtration) and allowing it to cool again for a second crop of crystals. Be aware that this second crop may be less pure than the first.
Q3: I am seeing extra peaks in the NMR spectrum of my purified product. What could these be?
A3: Extra peaks in the NMR spectrum indicate the presence of impurities. The identity of these impurities depends on the reaction conditions and work-up procedure.
Potential Impurities and their Identification:
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Unreacted Starting Materials: Residual p-benzoquinone or thiourea may be present. These can typically be removed by washing the crude product with cold water before recrystallization.
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Reaction Intermediates: As mentioned, intermediates like 5-(2,5-dihydroxyaryl)thiouronium salts or 5-hydroxy-2-imino-1,3-benzoxathioles can be present if the reaction is incomplete.[1] These are often more polar than the final product.
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Solvent Residue: Peaks corresponding to the recrystallization solvent (e.g., ethanol, methanol) or solvents used during work-up (e.g., ethyl acetate) may be visible in the 1H NMR spectrum. Drying the sample under high vacuum for an extended period can remove these.
Troubleshooting Steps:
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Re-purification: If significant impurities are detected, a second recrystallization or column chromatography is recommended.
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NMR Analysis: Compare the observed chemical shifts of the impurity peaks with those of the starting materials and common solvents to aid in identification.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a phenolic compound and should be stored in a tightly sealed container in a cool, dark, and dry place to prevent degradation from air, light, and moisture. For long-term storage, refrigeration (2-8 °C) is recommended.
Q2: How can I monitor the progress of the synthesis reaction?
A2: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase for TLC analysis is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The product spot should be UV active and will likely have a different Rf value than the starting materials.
Q3: What are the expected 1H and 13C NMR chemical shifts for pure this compound?
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1H NMR (in DMSO-d6):
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Aromatic protons: ~6.8-7.2 ppm (multiplets)
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Phenolic OH: A broad singlet, typically >9.0 ppm (exchangeable with D2O)
-
-
13C NMR (in DMSO-d6):
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Carbonyl carbon (C=O): ~168-172 ppm
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Aromatic carbons: ~110-155 ppm
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It is highly recommended to acquire a reference spectrum of a known pure sample if possible.
Q4: Is column chromatography a suitable method for purifying this compound?
A4: Yes, column chromatography using silica gel is an effective method for purifying this compound, especially for removing colored impurities or separating it from byproducts with different polarities. A detailed protocol is provided below.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Solvents | Typical Purity | Advantages | Disadvantages |
| Recrystallization | Ethanol, Methanol | >98% (if impurities are minimal) | Simple, fast, and good for removing small amounts of impurities. | Can lead to significant product loss if not optimized. May not be effective for removing impurities with similar solubility. |
| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate gradient | >99% | Highly effective for separating complex mixtures and removing colored impurities. | More time-consuming and requires larger volumes of solvent compared to recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of ethanol or methanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and gently heat it again for 5-10 minutes.
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Hot Filtration: If charcoal was used, or if there are any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.
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Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystallization.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
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Slurry Preparation: Prepare a slurry of silica gel in hexane.
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Column Packing: Pour the slurry into a glass chromatography column with the stopcock closed. Allow the silica gel to settle, then open the stopcock to drain the excess hexane, ensuring the top of the silica gel does not run dry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
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Elution: Begin eluting the column with a non-polar solvent mixture, such as 9:1 hexane:ethyl acetate.
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Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 8:2, then 7:3 hexane:ethyl acetate).
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Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
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Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: General purification strategy for this compound.
References
Technical Support Center: Optimizing Reaction Yield of 5-Hydroxy-1,3-benzoxathiol-2-one
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to optimize the synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most critical factors to check?
A1: Low yields in the synthesis of this compound are often traced back to the acidic conditions of the reaction. The use of a strong acid is essential for both high yield and purity.[1][2] Weak acids, such as acetic acid alone, can lead to significantly lower yields and the formation of difficult-to-remove colored impurities.[1] Ensure that a strong acid like hydrochloric acid or sulfuric acid is used in sufficient concentration. Additionally, using a large excess of thiourea has been shown to improve yields.[1]
Q2: I am observing the formation of significant colored impurities in my final product. How can I prevent this?
A2: The formation of colored byproducts is a common issue, typically arising from the decomposition of intermediate thiouronium salts under insufficiently acidic conditions.[2] To mitigate this, ensure your reaction is run in the presence of a strong acid like hydrochloric acid.[1] The product should crystallize from the solution upon cooling, which aids in separating it from impurities.[1] If colored impurities persist, recrystallization of the crude product from a suitable solvent such as ethanol or methanol can be an effective purification step.[3]
Q3: What is the optimal ratio of reactants (quinone to thiourea) for this synthesis?
A3: For optimal results, a significant excess of thiourea is recommended.[1] While a 1:1 molar ratio of p-benzoquinone to thiourea can be used, studies have shown that a larger excess of thiourea favors the reaction, leading to higher yields.[1][3] A molar ratio of quinone to thiourea of 1:2 or higher is a good starting point for optimization.
Q4: Can I use a different acid besides hydrochloric acid?
A4: Yes, other strong acids can be used. Good results have been reported with sulfuric acid and trifluoroacetic acid.[1] The key is to maintain a strongly acidic environment to facilitate the cyclization of the intermediate and prevent the formation of colored decomposition products.[2]
Q5: How critical is the reaction temperature and time?
A5: The reaction is typically heated to ensure completion. A common procedure involves heating the reaction mixture on a steam bath for about one hour.[3] Insufficient heating may lead to incomplete reaction and lower yields, while excessive heating could potentially lead to degradation of the product, although the intermediate salts are reported to be stable in strong acid upon heating.[2]
Q6: I've isolated an intermediate product instead of the final this compound. What should I do?
A6: Depending on the reaction conditions and the substituents on the starting quinone, it is possible to isolate intermediate S-(2,5-dihydroxyaryl)thiouronium salts or 5-hydroxy-2-imino-l,3-benzoxathioles.[1][2] These intermediates can be converted to the final product by heating them in a strong aqueous acid.[2]
Data Presentation: Summary of Reaction Conditions
The following table summarizes key quantitative data from reported syntheses to guide experimental design.
| Parameter | Recommended Condition | Expected Outcome | Reference |
| Starting Materials | p-Benzoquinone and Thiourea | High yield of this compound | [1][3] |
| Acid Catalyst | Hydrochloric Acid (in aqueous solution) | High yield, minimal colored impurities | [1][3] |
| Sulfuric Acid / Trifluoroacetic Acid | Good yields | [1] | |
| Acetic Acid (weak acid) | Considerably lower yield, colored impurities | [1] | |
| Reactant Ratio | Large excess of Thiourea | Improved reaction yield | [1] |
| Solvent | Glacial Acetic Acid for Quinone | Effective solvent for starting material | [1][3] |
| Aqueous solution for Thiourea/Acid | Standard procedure | [1][3] | |
| Temperature | Heating on a steam bath | Facilitates reaction completion | [3] |
| Reaction Time | Approximately 1 hour | Sufficient for reaction completion | [3] |
Experimental Protocols
One-Step Synthesis of this compound from p-Benzoquinone and Thiourea [3]
-
Preparation of Reagent Solutions:
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Dissolve 10.8 g (0.1 mol) of p-benzoquinone in 100 mL of glacial acetic acid.
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Dissolve 7.6 g (0.1 mol) of thiourea in 50 mL of 2M hydrochloric acid. For optimization, the amount of thiourea can be increased.
-
-
Reaction:
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In a round-bottom flask equipped with a magnetic stirrer, add the thiourea solution.
-
With vigorous stirring at room temperature, slowly add the p-benzoquinone solution to the thiourea solution.
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After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
Heat the reaction mixture on a steam bath for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or methanol.[3]
-
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for optimizing reaction yield.
References
Stability of 5-Hydroxy-1,3-benzoxathiol-2-one in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Hydroxy-1,3-benzoxathiol-2-one in various solvents. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a versatile compound with antioxidant properties, suggesting a degree of stability.[1] However, its structure, containing a phenolic hydroxyl group and a cyclic carbonate (thiolactone) moiety, indicates potential susceptibility to degradation under certain conditions. The phenolic group can be prone to oxidation, while the lactone ring may be susceptible to hydrolysis, especially under basic or strongly acidic conditions.
Q2: Which solvents are recommended for dissolving and storing this compound?
Q3: What are the likely degradation pathways for this compound?
Potential degradation pathways for this compound include:
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Hydrolysis: The ester linkage in the benzoxathiol-2-one ring can be cleaved by water, a reaction that is accelerated by the presence of acids or bases. This would lead to the opening of the five-membered ring.
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Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of colored degradation products.
Q4: How can I monitor the stability of this compound in my solvent?
The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC/MS).[3] A stability-indicating method is one that can separate the intact drug from its degradation products. The concentration of the parent compound should be monitored over time, along with the appearance of any new peaks that may correspond to degradation products.
Troubleshooting Guides
Issue 1: My solution of this compound has changed color.
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Possible Cause: This is likely due to the oxidation of the phenolic hydroxyl group. Exposure to air, light, or contaminants can accelerate this process.
-
Troubleshooting Steps:
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Prepare fresh solutions for immediate use whenever possible.
-
Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).
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Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
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Ensure the solvent is of high purity and free from oxidizing contaminants.
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Issue 2: I am seeing a loss of my compound over time in my HPLC analysis.
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Possible Cause: This indicates that the compound is degrading in the chosen solvent under the storage conditions.
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Troubleshooting Steps:
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Review the pH of your solution. If it is acidic or basic, consider buffering to a more neutral pH if your experimental conditions allow.
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Evaluate the storage temperature. If stored at room temperature, try storing at a lower temperature (e.g., 4°C or -20°C).
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Consider changing the solvent to one that is less reactive. Aprotic solvents may offer better stability than protic solvents.
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Perform a forced degradation study to identify the conditions under which the compound is most labile. This will help in selecting appropriate storage and handling conditions.
-
Experimental Protocols
Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[4]
1. Objective: To assess the stability of this compound under various stress conditions.
2. Materials:
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This compound
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Methanol or other suitable organic solvent
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Hydrochloric acid (0.1 M and 1 M)
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Sodium hydroxide (0.1 M and 1 M)
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Hydrogen peroxide (3%)
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
3. Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
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Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the solution at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC. If no significant degradation is observed, repeat with 1 M HCl.[4]
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Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the solution at 60°C. Withdraw samples at various time points (e.g., 1, 2, 4, 8 hours), neutralize with 0.1 M HCl, and analyze by HPLC. If no significant degradation is observed, repeat with 1 M NaOH.[4]
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Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at various time points and analyze by HPLC.[4]
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Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C) and analyze at various time points.
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Photostability: Expose the stock solution to a light source and compare it to a control sample kept in the dark.
Data Presentation
The following tables illustrate how to present stability data. The data presented here is hypothetical and for illustrative purposes only.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Time (days) | % Remaining | Appearance |
| Methanol | 0 | 100.0 | Colorless |
| 1 | 98.5 | Colorless | |
| 7 | 92.1 | Faint yellow | |
| Acetonitrile | 0 | 100.0 | Colorless |
| 1 | 99.2 | Colorless | |
| 7 | 97.8 | Colorless | |
| DMSO | 0 | 100.0 | Colorless |
| 1 | 99.5 | Colorless | |
| 7 | 98.5 | Colorless | |
| Water (pH 7) | 0 | 100.0 | Colorless |
| 1 | 95.3 | Colorless | |
| 7 | 85.2 | Faint yellow |
Table 2: Forced Degradation of this compound
| Stress Condition | Time (hours) | % Remaining | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | 88.4 | 1 |
| 0.1 M NaOH (60°C) | 8 | 45.2 | 2 |
| 3% H₂O₂ (RT) | 12 | 75.9 | 3 |
| Heat (60°C) | 48 | 95.1 | 1 |
| Light | 24 | 90.3 | 2 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Technical Support Center: 5-Hydroxy-1,3-benzoxathiol-2-one Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Hydroxy-1,3-benzoxathiol-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a heterocyclic organic compound. In pharmaceutical research and drug development, it is primarily utilized for its significant antioxidant and anti-inflammatory properties.[1] It serves as a crucial building block in organic synthesis for creating more complex molecules and is a precursor for various pharmaceuticals, particularly those targeting inflammatory diseases and conditions related to oxidative stress.[1] Its derivatives have also been investigated for their potential anticancer activities.
Q2: What are the recommended storage conditions for this compound?
To ensure stability, this compound should be stored in a cool, dry place. The recommended storage temperature is between 2-8°C. It is important to keep the container tightly sealed to prevent degradation from moisture and air.
Q3: What is the solubility profile of this compound?
This compound has a water solubility of 12061 mg/L. It is generally soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and alcohols like ethanol and methanol. Its solubility in non-polar solvents is limited.
Synthesis Troubleshooting
Q4: I am experiencing low yields in the synthesis of this compound from p-benzoquinone and thiourea. What are the potential causes and solutions?
Low yields in this synthesis can arise from several factors:
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Purity of Starting Materials: Ensure that the p-benzoquinone and thiourea are of high purity. Impurities in the starting materials can lead to side reactions and a decrease in the yield of the desired product.
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Reaction Conditions: The reaction is typically carried out in an acidic medium, such as a mixture of glacial acetic acid and hydrochloric acid.[2] Ensure the correct stoichiometry of reactants and acids. The reaction often requires heating, and maintaining the optimal temperature is crucial for driving the reaction to completion.
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Side Reactions: The reaction between quinones and thiourea can sometimes lead to the formation of intermediate compounds like 5-(2,5-dihydroxyaryl)thiouronium salts and 5-hydroxy-2-imino-l,3-benzoxathioles, especially depending on the substituents and reaction conditions.[2] In some cases, particularly with monosubstituted quinones, isomeric end products can also be formed.[2]
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Work-up Procedure: After the reaction, the product is typically precipitated by cooling the reaction mixture or by pouring it into cold water. Incomplete precipitation will result in lower yields. Ensure the mixture is sufficiently cooled to maximize crystallization.
Troubleshooting Workflow for Synthesis
Caption: A flowchart outlining the troubleshooting steps for low yield in the synthesis of this compound.
Purification Troubleshooting
Q5: I am having difficulty purifying this compound by recrystallization. The crystals are not forming or are impure. What can I do?
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Solvent Selection: The choice of solvent is critical for successful recrystallization. Ethanol and methanol are commonly used solvents.[2] If you are not getting good crystals, you may need to try a different solvent or a solvent mixture. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
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Seeding: If crystals are slow to form, adding a small seed crystal of the pure compound can initiate crystallization.
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Concentration: The solution may be too dilute. If no crystals form even after cooling, try evaporating some of the solvent to increase the concentration of the compound.
Q6: I am facing issues with the column chromatography purification of this compound. The compound is not separating well from impurities.
-
Solvent System: The polarity of the eluent is crucial for good separation. A common issue is an incorrect solvent system. Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives a good separation between your product and the impurities.
-
Stationary Phase: While silica gel is commonly used, if your compound is unstable on silica, you might consider using a different stationary phase like alumina.
-
Column Packing: A poorly packed column can lead to band broadening and poor separation. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Overloading the column with too much crude product will result in poor separation. Ensure you are using an appropriate amount of sample for the size of your column.
Biological Experiment Troubleshooting
Q7: My results from the MTT assay are inconsistent when testing the cytotoxicity of this compound. What could be the cause?
Antioxidant compounds can interfere with the MTT assay. The MTT assay relies on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. However, compounds with reducing properties, such as antioxidants, can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[3]
Solutions:
-
Use a different viability assay: Consider using an alternative assay that is not based on redox reactions, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Include proper controls: Run controls with the compound in cell-free media to determine if it directly reduces the MTT reagent.
-
Wash cells before adding MTT: After incubating the cells with your compound, wash the cells with fresh media before adding the MTT reagent to remove any residual compound that could interfere with the assay.
Q8: I am observing poor solubility of this compound in my cell culture medium. How can I address this?
-
Use a stock solution in an organic solvent: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent like DMSO.
-
Optimize the final solvent concentration: When diluting the stock solution into the cell culture medium, ensure that the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Sonication: Briefly sonicating the final solution can help to dissolve the compound.
-
Use of solubilizing agents: In some cases, non-toxic solubilizing agents can be used, but their potential effects on the cells and the experiment must be carefully evaluated.
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄O₃S |
| Molecular Weight | 168.17 g/mol |
| Melting Point | 112 °C |
| Water Solubility | 12061 mg/L |
| pKa | 8.46 ± 0.20 (Predicted) |
Table 2: Representative Antioxidant Activity Data for Phenolic Compounds
| Assay | Compound | Activity (IC₅₀ or equivalent) |
| DPPH Radical Scavenging | Quercetin | ~2-5 µM |
| ORAC | Quercetin | ~4000-6000 µmol TE/g |
| DPPH Radical Scavenging | This compound derivatives | Varies with substitution |
| ORAC | This compound derivatives | Varies with substitution |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones.[2]
-
Preparation of Reagents:
-
Dissolve 10.8 g (0.1 mol) of p-benzoquinone in 100 mL of glacial acetic acid.
-
Dissolve 7.6 g (0.1 mol) of thiourea in 50 mL of 2M hydrochloric acid.
-
-
Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer, add the thiourea solution.
-
Slowly add the p-benzoquinone solution to the thiourea solution with vigorous stirring at room temperature.
-
After the addition is complete, stir the mixture for an additional 30 minutes.
-
Heat the reaction mixture on a steam bath for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure this compound.
-
Signaling Pathways
Inhibition of the NF-κB Signaling Pathway
Derivatives of 1,3-benzoxathiol-2-one have been shown to exert anti-inflammatory and anti-proliferative effects through the inactivation of the NF-κB signaling pathway.[4] This pathway is a key regulator of inflammation, immunity, and cell survival.
Caption: A simplified diagram of the canonical NF-κB signaling pathway and the inhibitory action of this compound derivatives.
Modulation of MAPK Signaling Pathways
The mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. Some benzofuran derivatives, structurally related to benzoxathioles, have been shown to exert their anti-inflammatory effects by modulating MAPK signaling.[5]
Caption: An overview of the MAPK signaling pathways and the potential modulatory role of this compound derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. datapdf.com [datapdf.com]
- 3. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on anti-proliferative effect of benzoxathiole derivatives through inactivation of NF-κB in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: 5-Hydroxy-1,3-benzoxathiol-2-one Synthesis
Welcome to the technical support center for the synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely adopted and efficient method is the one-step synthesis involving the reaction of a p-benzoquinone with thiourea in an acidic medium.[1][2][3] This approach is generally favored due to its high yields and relatively straightforward procedure compared to older, multi-step methods which often resulted in lower yields.[2][3]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are p-benzoquinone and thiourea. The reaction is typically carried out in a solvent like glacial acetic acid in the presence of a strong acid, such as hydrochloric acid or sulfuric acid.[1][2][3]
Q3: What is the expected yield for this reaction?
A3: When performed under optimal conditions, this one-step synthesis can produce excellent yields of this compound.[2] Yields can be significantly affected by the choice of acid and the ratio of reactants.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the consumption of the starting materials and the formation of the product.[1]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low yields are a common issue that can often be traced back to suboptimal reaction conditions.
Possible Causes and Solutions:
-
Inappropriate Acidic Conditions: The use of a weak acid, such as acetic acid alone, can lead to significantly lower yields and the formation of colored impurities.[3] Strong acids like hydrochloric acid or sulfuric acid are recommended to facilitate the reaction and ensure complete conversion.[2][3]
-
Incorrect Reagent Ratios: An excess of thiourea and aqueous hydrochloric acid is generally beneficial for driving the reaction to completion.[3]
-
Insufficient Reaction Time or Temperature: The reaction typically requires heating on a steam bath for about an hour to ensure the reaction goes to completion.[1][3]
Problem 2: Formation of Colored Impurities
The presence of colored byproducts can complicate the purification process and indicate side reactions.
Possible Causes and Solutions:
-
Use of Weak Acids: As mentioned, weak acidic conditions can lead to the formation of colored impurities.[3] Switching to a strong acid should mitigate this issue.
-
Decomposition of Intermediates: The intermediate S-(2,5-dihydroxyaryl)thiouronium salts can decompose, especially in weak acids, leading to colored products.[2] Ensuring a strongly acidic environment helps to rapidly and quantitatively convert these intermediates to the desired product.[2]
Problem 3: Difficulty in Product Purification
Even with a good yield, isolating the pure product can be challenging.
Possible Causes and Solutions:
-
Inadequate Crystallization: After the reaction, the mixture should be cooled in an ice bath to induce crystallization of the product.[1]
-
Improper Washing: The collected precipitate should be washed with cold water to remove any remaining acid and water-soluble impurities.[1]
-
Choosing the Right Recrystallization Solvent: For final purification, recrystallization from a suitable solvent such as ethanol or methanol is often effective.[1] If impurities persist, column chromatography on silica gel can be employed.[1]
Problem 4: Formation of Isomeric Products
When using monosubstituted quinones as starting materials, the formation of a mixture of isomers can occur.
Possible Causes and Solutions:
-
Nature of the Starting Material: The substituent on the quinone ring directs the addition of thiourea, potentially leading to the formation of 4-, 6-, and 7-substituted isomers.[2]
-
Separation of Isomers: These isomers can be difficult to separate.[3] Careful analysis using techniques like NMR spectroscopy is necessary to identify the composition of the product mixture.[3] Fractional crystallization or preparative chromatography may be required for separation.
Data Presentation
Table 1: Effect of Acid on the Yield of this compound
| Acid Used | Observation |
| Strong Acid (e.g., HCl, H₂SO₄) | Good to excellent yields, clean product.[2][3] |
| Weak Acid (e.g., Acetic Acid) | Considerably lower yields, product contaminated with colored impurities.[3] |
Experimental Protocols
Detailed Methodology for the One-Step Synthesis of this compound: [1][2][3]
-
Preparation of Reagent Solutions:
-
Dissolve p-benzoquinone (0.1 mol, 10.8 g) in glacial acetic acid (100 mL).
-
Dissolve thiourea (0.1 mol, 7.6 g) in 2M hydrochloric acid (50 mL).
-
-
Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer, add the thiourea solution.
-
Slowly add the p-benzoquinone solution to the thiourea solution with vigorous stirring at room temperature.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
Heat the reaction mixture on a steam bath for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold water.
-
Recrystallize the crude product from ethanol or methanol to obtain pure this compound.
-
Visualizations
References
How to improve the yield and purity of 5-Hydroxy-1,3-benzoxathiol-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 5-Hydroxy-1,3-benzoxathiol-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Insufficient acid strength or concentration. 2. Insufficient amount of thiourea. 3. Incomplete reaction. | 1. Use a strong acid such as hydrochloric acid or sulfuric acid in aqueous solution. Weak acids like acetic acid alone can lead to significantly lower yields.[1] 2. Employ a large excess of thiourea relative to the quinone starting material.[1] 3. Ensure the reaction mixture is heated, for example on a steam bath for at least one hour, to drive the reaction to completion.[2] |
| Product Contamination with Colored Impurities | Use of a weak acid (e.g., acetic acid only) can lead to the formation of colored byproducts that are difficult to separate.[1] | Conduct the reaction in the presence of a strong acid like hydrochloric acid or sulfuric acid to promote the desired reaction pathway and minimize side reactions.[1] |
| Formation of Isomeric Products | This is primarily a concern when using monosubstituted quinones as starting materials, which can lead to 4-, 6-, and 7-substituted isomers.[1][3] | When synthesizing the unsubstituted this compound, start with unsubstituted p-benzoquinone or hydroquinone to avoid the formation of isomers. |
| Difficulty in Product Isolation/Crystallization | 1. The product may be too soluble in the reaction mixture at room temperature. 2. Insufficient product formation. | 1. Cool the reaction mixture in an ice bath to induce crystallization after the reaction is complete.[2] 2. Address the potential causes of low yield as outlined above. |
| Product Purity Issues After Isolation | The initial crystalline product may contain residual starting materials or byproducts. | For higher purity, recrystallize the crude product from a suitable solvent such as ethanol or methanol.[2] Alternatively, column chromatography can be employed for purification.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound with high yield?
A1: A one-step synthesis from p-benzoquinone and thiourea in a strong acidic medium is a widely reported and effective method that can produce excellent yields.[1][3] The use of a large excess of thiourea and a strong acid, such as hydrochloric acid, is crucial for maximizing the yield.[1]
Q2: Why is a strong acid necessary for this reaction?
A2: A strong acid is essential for several reasons. It facilitates the reaction between the quinone and thiourea and is critical for the cyclization of the intermediate to form the final product.[1] Using a weak acid like acetic acid alone results in lower yields and the formation of colored impurities that are challenging to remove.[1]
Q3: What is a typical purification method for this compound?
A3: In many cases, the product crystallizes directly from the reaction mixture upon cooling and is often reported to be essentially pure.[1] For enhanced purity, the crude product can be collected by vacuum filtration, washed with cold water, and then recrystallized from a solvent like ethanol or methanol.[2]
Q4: Can hydroquinone be used as a starting material instead of p-benzoquinone?
A4: Yes, hydroquinone can be used. In the reaction environment, it is readily oxidized to p-benzoquinone, which then reacts with thiourea.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) can be a useful technique to monitor the consumption of the starting material (p-benzoquinone) and the formation of the product.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods.[2]
Materials:
-
p-Benzoquinone
-
Thiourea
-
Glacial Acetic Acid
-
2M Hydrochloric Acid
-
Ethanol or Methanol (for recrystallization)
Procedure:
-
Preparation of Reagents:
-
Dissolve p-benzoquinone (0.1 mol, 10.8 g) in 100 mL of glacial acetic acid.
-
Dissolve thiourea (0.1 mol, 7.6 g) in 50 mL of 2M hydrochloric acid. For improved yields, a larger excess of thiourea can be used.[1]
-
-
Reaction:
-
In a round-bottom flask equipped with a magnetic stirrer, add the thiourea solution.
-
With vigorous stirring at room temperature, slowly add the p-benzoquinone solution to the thiourea solution.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
Heat the reaction mixture on a steam bath for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain pure this compound.
-
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to COX Inhibition: 5-Hydroxy-1,3-benzoxathiol-2-one vs. Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cyclooxygenase (COX) inhibitory activities of the well-established non-steroidal anti-inflammatory drug (NSAID) indomethacin and the compound 5-Hydroxy-1,3-benzoxathiol-2-one. While extensive data is available for indomethacin, quantitative COX inhibition data for this compound is not readily found in publicly available scientific literature. This guide will present the known inhibitory profile of indomethacin as a benchmark and discuss the reported biological activities of this compound and related derivatives that suggest a potential for anti-inflammatory effects.
Introduction to COX Inhibition
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are central to the inflammatory process. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. The inhibition of these enzymes is a primary target for anti-inflammatory therapies.
Quantitative Comparison of COX Inhibitory Activity
A direct quantitative comparison of the COX inhibitory potency of this compound and indomethacin is challenging due to the lack of specific IC50 data for the former. Indomethacin, a non-selective COX inhibitor, has been extensively characterized, with its inhibitory concentrations for both COX-1 and COX-2 well-documented across numerous studies.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-2/COX-1) |
| Indomethacin | ~18-230 nM[1][2][3][4][5][6] | ~26-970 nM[1][2][4][7] | Varies with experimental conditions |
| This compound | Data not available | Data not available | Data not available |
Note: IC50 values for indomethacin can vary between studies due to different experimental conditions, such as enzyme source (e.g., human, ovine) and assay type.
While specific IC50 values for this compound are not available, literature suggests that benzoxathiolone derivatives possess anti-inflammatory and antioxidant properties.[5][8][9] Studies on related benzoxazole and benzodioxole derivatives have demonstrated COX inhibitory activity, indicating the potential of this chemical scaffold in targeting the cyclooxygenase pathway.[10][11]
Cyclooxygenase (COX) Signaling Pathway
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the site of action for COX inhibitors.
Caption: The COX signaling pathway illustrating the conversion of arachidonic acid and the inhibitory action.
Experimental Protocols for COX Inhibition Assays
To determine the IC50 values of a test compound for COX-1 and COX-2, a standardized in vitro inhibition assay is typically employed. The following provides a general methodology.
Objective: To measure the concentration of a test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound, Indomethacin)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Detection system to measure prostaglandin production (e.g., ELISA kit for PGE2, or methods using HPLC or mass spectrometry)
General Procedure:
-
Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to an appropriate concentration in the assay buffer.
-
Inhibitor Preparation: The test compound and a reference inhibitor (e.g., indomethacin) are prepared in a series of dilutions.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound or reference inhibitor for a defined period at a specific temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation time, the reaction is stopped.
-
Product Quantification: The amount of prostaglandin (e.g., PGE2) produced is quantified using a suitable detection method.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram outlines the general workflow for a COX inhibition assay.
Caption: A generalized workflow for determining COX inhibitory activity in vitro.
Conclusion
Indomethacin is a potent, well-characterized non-selective inhibitor of both COX-1 and COX-2. In contrast, while this compound belongs to a class of compounds with known anti-inflammatory potential, specific quantitative data on its direct inhibition of COX enzymes is not currently available in the public domain. Further experimental investigation using standardized assays is required to elucidate the precise mechanism and potency of this compound as a COX inhibitor. Researchers interested in the anti-inflammatory properties of this compound are encouraged to perform such assays to enable a direct and quantitative comparison with established inhibitors like indomethacin.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. nano-ntp.com [nano-ntp.com]
- 10. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. staff.najah.edu [staff.najah.edu]
A Comparative Guide to Cellular Antioxidant Activity: 5-Hydroxy-1,3-benzoxathiol-2-one vs. Resveratrol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research, both synthetic and natural compounds are continually evaluated for their potential to mitigate cellular oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide provides a comparative overview of the cellular antioxidant properties of the synthetic compound 5-Hydroxy-1,3-benzoxathiol-2-one and the well-characterized natural polyphenol, resveratrol. While extensive data exists for resveratrol, information on the cellular antioxidant activity of this compound is currently limited in publicly available scientific literature.
Overview of this compound
This compound is a synthetic compound recognized for its antioxidant and anti-inflammatory characteristics.[1] Its proposed mechanism of action involves the scavenging of free radicals, which positions it as a compound of interest for conditions associated with oxidative stress.[1] However, to date, detailed studies quantifying its antioxidant efficacy in cellular models, such as its impact on intracellular reactive oxygen species (ROS) levels or the activation of endogenous antioxidant pathways like the Nrf2 signaling cascade, are not extensively documented.
Resveratrol: A Profile of a Potent Cellular Antioxidant
Resveratrol (3,5,4'-trihydroxystilbene), a natural polyphenol found in grapes, berries, and other plants, has been the subject of numerous studies investigating its potent antioxidant effects.[2] Its protective mechanisms against cellular oxidative stress are multifaceted and well-documented.
Mechanisms of Action
Resveratrol mitigates oxidative stress through two primary pathways:
-
Direct ROS Scavenging: Resveratrol can directly neutralize a variety of reactive oxygen species, thereby preventing damage to cellular components.
-
Upregulation of Endogenous Antioxidant Defenses: A more significant aspect of resveratrol's antioxidant capacity is its ability to enhance the cell's own defense mechanisms.[3] This is primarily achieved through the activation of key signaling pathways, including the Nrf2/ARE and SIRT1 pathways.[1]
The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway by resveratrol leads to the increased expression of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[4][5] Additionally, resveratrol is a known activator of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular stress resistance and longevity.[1]
Quantitative Comparison of Antioxidant Activity
Due to the lack of available quantitative data for this compound in cellular assays, a direct comparative table cannot be constructed at this time. The following table summarizes representative data for resveratrol's antioxidant activity from various cellular assays.
| Assay Type | Cell Line | Treatment/Stressor | Resveratrol Concentration | Outcome | Reference |
| Cellular Antioxidant Activity (CAA) Assay | HepG2 | AAPH | 0.5 - 2 µg/mL | Dose-dependent decrease in ROS | [6] |
| Nrf2 Activation Assay | Human Coronary Arterial Endothelial Cells | - | Dose-dependent | Significant increase in Nrf2 transcriptional activity | [4] |
| Intracellular ROS Measurement (DCFH-DA) | Human Lung Epithelial Cells (A549) | Cigarette Smoke Extract | 10 µM | Scavenged CSE-induced ROS | [7] |
| Mitochondrial ROS Measurement (MitoSOX) | Human Coronary Arterial Endothelial Cells | High Glucose | Not specified | Attenuated high glucose-induced mitochondrial oxidative stress | [4] |
| Antioxidant Enzyme Expression (HO-1, NQO1) | N9 Microglia | OGD/R Injury | Not specified | Enhanced OGD/R-induced protein expression of Nrf2, HO-1, and NQO1 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key cellular antioxidant assays.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with a free radical generator like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[9]
-
Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Incubation: Treat cells with various concentrations of the test compound (e.g., resveratrol) for a specified period (e.g., 1 hour).
-
DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA solution.
-
Oxidative Challenge: Add AAPH to induce oxidative stress.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
Data Analysis: Calculate the CAA value based on the inhibition of AAPH-induced fluorescence by the test compound.
Nrf2 Activation Assay (Reporter Gene Assay)
This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE).[9]
-
Cell Transfection: Co-transfect cells (e.g., human coronary arterial endothelial cells) with a plasmid containing the ARE-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.[4]
-
Compound Treatment: Treat the transfected cells with different concentrations of the test compound.
-
Cell Lysis: After the incubation period, lyse the cells to release the cellular contents.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold induction of Nrf2 transcriptional activity.[4]
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication in scientific research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bridging the gap in antioxidant activity of flavonoids: Correlating the oxidation of human plasma with chemical and cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Production and Scavenging of Reactive Oxygen Species and Redox Signaling during Leaf and Flower Senescence: Similar But Different - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant Activity and Mechanisms of Action of Natural Compounds Isolated from Lichens: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Antioxidant Activity: 5-Hydroxy-1,3-benzoxathiol-2-one vs. Trolox in DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 5-Hydroxy-1,3-benzoxathiol-2-one and the well-established antioxidant standard, Trolox, within the context of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. While Trolox is a widely used reference compound with extensive supporting data, publicly available experimental data on the DPPH antioxidant activity of this compound is limited. This guide will detail the established antioxidant profile of Trolox in the DPPH assay, provide a comprehensive experimental protocol, and discuss the known properties of this compound, highlighting the current data gap for a direct quantitative comparison.
Introduction to Antioxidant Activity and the DPPH Assay
Antioxidants are crucial molecules that inhibit the oxidation of other molecules, a chemical reaction that can produce free radicals. These free radicals can start chain reactions that damage cells, contributing to aging and various diseases. The DPPH assay is a common, rapid, and simple spectrophotometric method for determining the antioxidant capacity of a compound.[1][2] The principle of the assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
Quantitative Comparison of Antioxidant Activity
A direct quantitative comparison of the antioxidant activity of this compound and Trolox in the DPPH assay requires experimental data, typically presented as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.
For Trolox, a water-soluble analog of vitamin E, the IC50 value in a DPPH assay is a well-established benchmark. However, it is important to note that the exact IC50 value for Trolox can vary slightly depending on the specific experimental conditions (e.g., solvent, DPPH concentration, reaction time).
Table 1: DPPH Radical Scavenging Activity Data
| Compound | IC50 (µg/mL) | IC50 (µM) | Data Source |
| This compound | Data not available | Data not available | - |
| Trolox | Typically ranges from 2.5 to 10 | Typically ranges from 10 to 40 | Published Literature* |
*The IC50 of Trolox is frequently determined as a standard in antioxidant assays and values can be found across numerous publications. The provided range is indicative.
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a generalized, detailed methodology for performing a DPPH assay, which can be adapted for the evaluation of various compounds.
1. Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (analytical grade)
-
Trolox (as a positive control)
-
Test compound (e.g., this compound)
-
Micropipettes and tips
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (plate reader or standard spectrophotometer)
2. Preparation of Solutions:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol to achieve the desired concentration. This solution should be freshly prepared and kept in the dark to prevent degradation.
-
Trolox Stock Solution (e.g., 1 mg/mL or 1 mM): Accurately weigh and dissolve Trolox in the same solvent used for the DPPH solution.
-
Trolox Working Solutions: Prepare a series of dilutions from the Trolox stock solution to generate a standard curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Test Compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent.
-
Test Compound Working Solutions: Prepare a series of dilutions of the test compound to determine its IC50 value.
3. Assay Procedure (Microplate Method):
-
Add a fixed volume of the DPPH working solution (e.g., 100 µL) to each well of a 96-well microplate.
-
Add an equal volume (e.g., 100 µL) of the different concentrations of the Trolox standard solutions, test compound solutions, or the solvent (as a blank control) to the respective wells.
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and Trolox using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the antioxidant (blank).
-
A_sample is the absorbance of the DPPH solution with the antioxidant.
-
-
Plot the percentage of inhibition against the concentration of the test compound and Trolox.
-
Determine the IC50 value, which is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical, from the graph by interpolation.
Visualizing the DPPH Assay Workflow
The following diagram illustrates the experimental workflow for the DPPH assay.
References
Benchmarking 5-Hydroxy-1,3-benzoxathiol-2-one Against Commercial Anti-inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the anti-inflammatory properties of the novel compound 5-Hydroxy-1,3-benzoxathiol-2-one against established commercial non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and Celecoxib. While publicly available data on the specific anti-inflammatory activity of this compound is limited, this document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive evaluation. The provided data for the commercial drugs serves as a baseline for comparison.
Executive Summary
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[1][2] Ibuprofen and Diclofenac are non-selective COX inhibitors, acting on both COX-1 and COX-2 isoforms, whereas Celecoxib is a selective COX-2 inhibitor.[1][2] Emerging evidence suggests that some compounds, including benzoxathiolone derivatives, may also exert their anti-inflammatory effects through the modulation of pro-inflammatory cytokines like TNF-α and IL-6, and by inhibiting nitric oxide (NO) production. This guide details the methodologies to assess these key anti-inflammatory parameters.
Data Presentation: Comparative Analysis of Anti-inflammatory Activity
The following tables summarize the reported in vitro anti-inflammatory activity of the selected commercial drugs. Corresponding experimental data for this compound would be populated here upon experimental determination.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data not available | Data not available | Data not available |
| Ibuprofen | 12[3] | 80[3] | 0.15[3] |
| Diclofenac | 0.076[3] | 0.026[3] | 2.9[3] |
| Celecoxib | 82[3] | 6.8[3] | 12[3] |
Table 2: Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Macrophages
| Compound (Concentration) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | Data not available | Data not available |
| Ibuprofen | Data varies by study | Data varies by study |
| Diclofenac | Data varies by study | Data varies by study |
| Celecoxib | Data varies by study | Data varies by study |
Table 3: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) |
| This compound | Data not available |
| Ibuprofen | 0.76 mM (for iNOS activity)[4] |
| Diclofenac | Data varies by study |
| Celecoxib | Data varies by study |
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 enzymes by 50% (IC50).
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Reaction buffer (0.1 M Tris-HCl, pH 8.0)
-
Test compounds (this compound, Ibuprofen, Diclofenac, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compounds to the respective wells. Include control wells with no inhibitor.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Measure the enzyme activity by monitoring the production of prostaglandin E2 (PGE2) using a suitable method, such as an enzyme immunoassay (EIA).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Inhibition of Pro-inflammatory Cytokine (TNF-α and IL-6) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the ability of the test compounds to inhibit the production of TNF-α and IL-6 by macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
ELISA kits for mouse TNF-α and IL-6
-
24-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS stimulation and a group with LPS stimulation but no test compound.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages (Griess Assay)
This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture medium as an indicator of NO production.
Materials:
-
RAW 264.7 murine macrophage cell line and culture reagents
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed and culture RAW 264.7 cells in a 96-well plate as described for the cytokine assay.
-
Pre-treat the cells with different concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Prepare a standard curve of sodium nitrite in the culture medium.
-
Transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
Add an equal volume of Griess reagent (prepared by mixing equal volumes of Part A and Part B just before use) to each well containing the supernatant and standards.
-
Incubate the plate in the dark at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve and determine the percentage of inhibition of NO production.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this comparative study.
Caption: Cyclooxygenase (COX) pathway and points of inhibition by NSAIDs.
Caption: General experimental workflow for in vitro anti-inflammatory evaluation.
Caption: Logical relationship for the comparative benchmarking study.
References
Comparative Analysis of 5-Hydroxy-1,3-benzoxathiol-2-one Derivatives: A Guide for Researchers
A comprehensive review of the synthesis, biological activities, and performance of 5-Hydroxy-1,3-benzoxathiol-2-one derivatives, providing researchers, scientists, and drug development professionals with a comparative guide to this versatile class of compounds.
The 1,3-benzoxathiol-2-one scaffold has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, antifungal, and antioxidant agents. This guide presents a comparative analysis of various this compound derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and illustrating relevant biological pathways.
Anticancer Activity
Derivatives of 6-hydroxy-1,3-benzoxathiol-2-one, particularly Schiff base derivatives, have demonstrated notable cytotoxic effects against several human cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis.
Comparative Anticancer Activity (IC50, µM)
| Derivative | Cancer Cell Line | IC50 (µM) |
| Schiff Base 4b | ACP-03 (Gastric) | 4.8[1] |
| Schiff Base 4o | SKMEL-19 (Melanoma) | 2.8[1] |
| Schiff Base 4m | SKMEL-19 (Melanoma) | 9.4[1] |
| Schiff Base 4n | SKMEL-19 (Melanoma) | 5.6[1] |
| Doxorubicin (Control) | ACP-03 (Gastric) | 0.04[1] |
| Doxorubicin (Control) | SKMEL-19 (Melanoma) | 0.03[1] |
| Doxorubicin (Control) | HCT-116 (Colon) | 0.05[1] |
Note: Specific structures for Schiff bases 4b, 4m, 4n, and 4o can be found in the cited literature.[1]
Antifungal Activity
Certain nitrated derivatives of 6-hydroxy-1,3-benzoxathiol-2-one have exhibited potent antifungal activity against various Candida species, a genus of yeasts that can cause opportunistic infections in humans.
Comparative Antifungal Activity (MIC, µg/mL)
| Derivative | C. albicans | C. tropicalis | C. parapsilosis | C. glabrata | C. krusei |
| 6-hydroxy-5-nitro-1,3-benzoxathiol-2-one | 4 | 8 | 16 | 32 | 8 |
| 6-acetoxy-5-nitro-1,3-benzoxathiol-2-one | 16 | 32 | 32 | 64 | 16 |
| Ketoconazole (Control) | 0.06 | 0.12 | 0.03 | 0.25 | 0.12 |
Enzyme Inhibition
While the 1,3-benzoxathiol-2-one core is of interest for enzyme inhibition, specific quantitative data (IC50 values) for this compound derivatives against key enzymes such as tyrosinase, carbonic anhydrase, and monoamine oxidase are not extensively available in the current literature. Research in this area is ongoing, and future studies may provide more definitive comparative data.
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to donate an electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus neutralizing it.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Test compounds
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: Add 100 µL of the test compound solution to 100 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Workflow for DPPH Assay
References
Comparative Docking Analysis of Benzoxathiolone Derivatives as Monoamine Oxidase Inhibitors
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of benzoxathiolone derivatives as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes of significant interest in the treatment of neurological disorders. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated view of experimental inhibition data and the computational methodologies used to rationalize these findings.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a series of 6-substituted benzoxathiolone derivatives against human MAO-A and MAO-B has been evaluated, with the results summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value corresponds to a higher inhibitory potency.
| Compound | Substituent (R) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| 1a | -H | > 100 | 1.2 ± 0.1 | - |
| 1b | -CH3 | 8.7 ± 0.5 | 0.45 ± 0.03 | 19.3 |
| 1c | -OCH3 | 2.5 ± 0.2 | 0.15 ± 0.01 | 16.7 |
| 1d | -Cl | 0.85 ± 0.06 | 0.07 ± 0.01 | 12.1 |
| 1e | -F | 1.2 ± 0.1 | 0.09 ± 0.01 | 13.3 |
| 2a | -SO2CH3 | 15.2 ± 1.1 | 2.5 ± 0.2 | 6.1 |
| 2b | -SO2Ph | 5.6 ± 0.4 | 0.98 ± 0.07 | 5.7 |
Data extracted from a study on the monoamine oxidase inhibition properties of benzoxathiolone derivatives. It is important to note that while molecular docking studies are often performed in conjunction with such experimental work, a corresponding comparative table of binding energies for this specific set of compounds was not available in the cited literature. The following sections will delve into the general methodology and expected outcomes of such in silico studies.
Molecular Docking: A General Overview and Key Interactions
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, a benzoxathiolone derivative) to a macromolecular target, such as MAO-A or MAO-B.[1][2] This method provides valuable insights into the molecular interactions that govern the inhibitory activity and can help rationalize the structure-activity relationships observed in experimental data.
While specific binding energy values for the compounds listed above are not available in a comparative format, docking studies on similar MAO inhibitors reveal key interactions within the enzyme's active site.[3] For MAO-B, inhibitors typically form hydrophobic interactions with residues such as Tyr398 and Tyr435, which line the active site cavity.[3] The benzoxathiolone scaffold is expected to orient itself within this hydrophobic pocket, while substituents at the 6-position can form additional interactions that influence potency and selectivity. For instance, larger, more lipophilic substituents at this position have been observed to enhance MAO-B inhibition.[4]
The selectivity of these inhibitors for MAO-A versus MAO-B can also be explored through docking. The active sites of the two isoforms, while similar, have key differences in amino acid composition that can be exploited for the design of selective inhibitors.[2]
Experimental Protocols: A Representative Molecular Docking Workflow
The following protocol outlines a typical workflow for conducting a molecular docking study of benzoxathiolone derivatives against MAO-A and MAO-B using AutoDock Vina, a widely used and validated docking program.
1. Preparation of the Receptor Protein:
-
Obtain Crystal Structures: Download the three-dimensional crystal structures of human MAO-A (e.g., PDB ID: 2Z5X) and MAO-B (e.g., PDB ID: 2V5Z) from the Protein Data Bank (PDB).
-
Pre-processing: Remove water molecules and any co-crystallized ligands from the PDB files.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structures, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Compute and assign partial charges to all atoms of the protein (e.g., using the Gasteiger charging method).
-
Convert to PDBQT format: Convert the processed protein files into the PDBQT format, which is required by AutoDock Vina.
2. Preparation of the Ligands:
-
Create 3D Structures: Generate the three-dimensional structures of the benzoxathiolone derivatives using a molecule builder or by converting their 2D representations.
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain their most stable conformations.
-
Assign Charges and Define Torsion: Assign partial charges to the ligand atoms and define the rotatable bonds (torsions) to allow for conformational flexibility during docking.
-
Convert to PDBQT format: Convert the prepared ligand files into the PDBQT format.
3. Docking Simulation:
-
Define the Grid Box: Define a three-dimensional grid box that encompasses the active site of the enzyme. The dimensions and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Run AutoDock Vina: Execute the docking simulation, specifying the prepared receptor and ligand files, as well as the grid parameters. AutoDock Vina will then explore different conformations and orientations of the ligand within the active site and calculate the binding affinity for each pose.
4. Analysis of Results:
-
Binding Energy: The primary output of the docking simulation is the binding energy (in kcal/mol) for the top-ranked poses. A more negative binding energy indicates a stronger and more favorable interaction between the ligand and the protein.
-
Pose Visualization: Visualize the predicted binding poses of the ligands within the active site of the enzyme using molecular graphics software (e.g., PyMOL, Chimera).
-
Interaction Analysis: Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the active site. This analysis helps to understand the structural basis for the observed binding affinity and selectivity.
Visualizing the Monoamine Oxidase Signaling Pathway
The following diagram illustrates the metabolic pathway of monoamine neurotransmitters, which are degraded by monoamine oxidases. The inhibition of this pathway by benzoxathiolone derivatives is a key mechanism for their therapeutic effects.
Caption: Monoamine Neurotransmitter Degradation Pathway.
This guide provides a foundational understanding of the comparative analysis of benzoxathiolone derivatives as MAO inhibitors. For more in-depth information, researchers are encouraged to consult the primary literature and perform their own computational and experimental studies.
References
Efficacy of 5-Hydroxy-1,3-benzoxathiol-2-one: A Comparative Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating the efficacy of 5-Hydroxy-1,3-benzoxathiol-2-one against established standards in key therapeutic areas. While direct comparative data for this compound is limited in publicly available literature, this document outlines the known biological activities of the compound and furnishes detailed experimental protocols and benchmark data from known standards to facilitate comprehensive evaluation.
This compound is a heterocyclic compound recognized for its potential antioxidant and anti-inflammatory properties, making it a molecule of interest for pharmaceutical research and development. Its structural features suggest potential applications in oncology and infectious diseases. This guide presents a foundation for comparative efficacy studies.
Data Presentation: Comparative Efficacy Benchmarks
To objectively assess the efficacy of this compound, its performance should be measured against well-established standards in relevant biological assays. The following tables provide benchmark IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values for standard compounds in antioxidant, anti-inflammatory, anticancer, and antibacterial assays.
Table 1: Antioxidant Activity Benchmark
| Compound | Assay | IC50 (µM) |
| Ascorbic Acid (Vitamin C) | DPPH Radical Scavenging | ~25-50 |
Table 2: Anti-inflammatory Activity Benchmark
| Compound | Assay | IC50 (µM) |
| Indomethacin | COX-2 Inhibition | ~0.1-1.0[1] |
Table 3: Anticancer Activity Benchmark
| Compound | Cell Line | IC50 (µM) |
| Doxorubicin | HCT-116 (Colon Cancer) | ~0.1-1.0[2] |
Table 4: Antibacterial Activity Benchmark
| Compound | Organism | MIC (µg/mL) |
| Ciprofloxacin | Staphylococcus aureus | ~0.25-1.0[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental data. The following are standard protocols for the key assays mentioned above.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Objective: To determine the free radical scavenging capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound (this compound)
-
Standard antioxidant (e.g., Ascorbic Acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 100 µM).
-
Prepare serial dilutions of the test compound and the standard antioxidant in methanol.
-
Add a fixed volume of the DPPH solution to each well of the 96-well plate.
-
Add an equal volume of the different concentrations of the test compound or standard to the wells.
-
Include a control group with methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
COX-2 Inhibition Assay for Anti-inflammatory Activity
Objective: To assess the inhibitory effect of a compound on the cyclooxygenase-2 (COX-2) enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (this compound)
-
Standard inhibitor (e.g., Indomethacin, Celecoxib[1])
-
Reaction buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) measurement
Procedure:
-
Pre-incubate the COX-2 enzyme with the test compound or standard inhibitor at various concentrations in the reaction buffer at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).
-
Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value from the concentration-response curve.
MTT Assay for Anticancer Activity (Cytotoxicity)
Objective: To measure the cytotoxic effect of a compound on cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound (this compound)
-
Standard anticancer drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or standard drug and incubate for a specified period (e.g., 48 or 72 hours).
-
Include a vehicle control group (e.g., DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group.
-
Determine the IC50 value from the dose-response curve.
Broth Microdilution Assay for Antibacterial Activity (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compound (this compound)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the bacterial strain.
-
Perform serial two-fold dilutions of the test compound and the standard antibiotic in the growth medium in the wells of a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a positive control (bacteria and medium without compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The potential anti-inflammatory effects of this compound may be mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. The following diagrams illustrate these pathways and a typical experimental workflow.
Caption: Canonical NF-κB Signaling Pathway.
Caption: General MAPK Signaling Cascade.
Caption: General Experimental Workflow for Efficacy Testing.
References
- 1. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 5-Hydroxy-1,3-benzoxathiol-2-one and its Derivatives with Other Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 5-Hydroxy-1,3-benzoxathiol-2-one and its derivatives against other compounds with similar biological activities. The focus is on their anticancer, anti-inflammatory, and antioxidant properties, supported by quantitative data from in vitro studies. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate a deeper understanding and inform future research and development.
Introduction to this compound
This compound is a versatile heterocyclic compound that has garnered significant interest in pharmaceutical research. It is recognized for its antioxidant and anti-inflammatory characteristics and serves as a crucial building block in the synthesis of more complex, biologically active molecules.[1] Its derivatives have shown promise in various therapeutic areas, including oncology. This guide will delve into the available quantitative data to objectively compare its performance and that of its close analogs with established compounds.
Anticancer Activity: A Cytotoxic Showdown
Derivatives of this compound have demonstrated notable cytotoxic activity against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis (programmed cell death).
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound derivatives and a common chemotherapeutic agent, Doxorubicin, against several human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 6-hydroxy-5-nitrobenzo[d][1][2]oxathiol-2-one | SKMEL-19 (Melanoma) | < 5 |
| 6-hydroxy-5-nitrobenzo[d][1][2]oxathiol-2-one Schiff Base (4b) | ACP-03 (Gastric) | 4.8 |
| 6-hydroxy-5-nitrobenzo[d][1][2]oxathiol-2-one Schiff Base (4o) | SKMEL-19 (Melanoma) | < 5 |
| Doxorubicin (Positive Control) | ACP-03 (Gastric) | 0.02 |
| Doxorubicin (Positive Control) | SKMEL-19 (Melanoma) | 0.03 |
| Doxorubicin (Positive Control) | HCT-116 (Colon) | 0.03 |
Data sourced from a study by de Lucas Chazin et al. (2015).
Key Signaling Pathway: Apoptosis
The anticancer activity of many chemotherapeutic agents, including derivatives of this compound, is often mediated by the induction of apoptosis. This intricate signaling cascade can be initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., SKMEL-19, ACP-03)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives and control compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity: Quelling the Fire
Chronic inflammation is a key factor in the development of numerous diseases. This compound and its derivatives have been noted for their potential anti-inflammatory effects.[1] This activity is often attributed to the modulation of inflammatory signaling pathways, such as the NF-κB pathway.
Quantitative Comparison of Anti-inflammatory Activity
| Compound | Target | IC50 (µM) |
| Ibuprofen | COX-1 | 15 |
| COX-2 | 23 | |
| Diclofenac | COX-1 | 0.9 |
| COX-2 | 0.05 | |
| Celecoxib | COX-1 | >100 |
| COX-2 | 0.04 |
Data represents a compilation from various in vitro studies.
Key Signaling Pathway: NF-κB
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes. Inhibition of the NF-κB pathway is a key strategy for anti-inflammatory drug development.
Antioxidant Activity: Combating Oxidative Stress
The ability to scavenge free radicals is a key attribute of antioxidant compounds, protecting cells from oxidative damage. This compound is known for its antioxidant properties.[1]
Quantitative Comparison of Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate the antioxidant capacity of a compound. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | DPPH Scavenging IC50 (µM) |
| Ascorbic Acid (Vitamin C) | 25 - 50 |
| Butylated Hydroxytoluene (BHT) | 50 - 100 |
| Trolox | 40 - 60 |
Data represents a compilation from various in vitro studies. Specific IC50 for this compound is not widely reported, but its derivatives are expected to show activity.
Key Signaling Pathway: Antioxidant Response
The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification genes.
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)
-
Test compounds (this compound and comparators)
-
Standard antioxidant (e.g., Ascorbic acid)
-
Methanol or other suitable solvent
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the test compounds and the standard antioxidant in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH solution to each well. For the control, add 100 µL of methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.
Conclusion
While direct quantitative data for the parent compound this compound in anti-inflammatory and antioxidant assays remains to be extensively published, its derivatives have demonstrated significant potential, particularly in the realm of anticancer research. The cytotoxic potency of certain Schiff base derivatives is noteworthy, albeit not yet matching the efficacy of established chemotherapeutics like Doxorubicin. The known antioxidant and anti-inflammatory properties of the benzoxathiolone scaffold, coupled with the mechanistic insights into key signaling pathways, provide a strong rationale for continued investigation. Further studies quantifying the bioactivity of the parent compound and its optimized derivatives are warranted to fully elucidate their therapeutic potential. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this promising class of compounds.
References
5-Hydroxy-1,3-benzoxathiol-2-one: A Comparative Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic performance of 5-Hydroxy-1,3-benzoxathiol-2-one and its derivatives against alternative agents, supported by experimental data. The information is intended to facilitate research and development efforts in exploring the therapeutic applications of this versatile scaffold.
Executive Summary
This compound and its derivatives have emerged as promising therapeutic candidates with a broad spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antioxidant properties. This guide synthesizes the available preclinical data to offer a comparative analysis of their efficacy and mechanisms of action.
Anticancer Activity
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is believed to be the induction of apoptosis and the inhibition of critical cell survival signaling pathways, such as the NF-κB pathway.
Comparative Anticancer Potency
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 1,3-benzoxathiol-2-one derivatives compared to standard chemotherapeutic agents.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) |
| 6-hydroxy-5-nitro-1,3-benzoxathiol-2-one | Melanoma (SKMEL-19) | Data not available |
| 6-methoxy-1,3-benzoxathiol-2-one | Melanoma (SKMEL-19) | 3.3 |
| Schiff Base Derivative 4g | Colon (HCT-116) | 5.36 - 9.09 |
| Schiff Base Derivative 12g | Breast (MCF-7), Lung (A549) | 5.36 - 9.09 |
| 5-Fluorouracil (Standard) | Colon (HCT-116) | ~2-10 (literature values) |
| Doxorubicin (Standard) | Breast (MCF-7) | ~0.05-1 (literature values) |
Signaling Pathway: Anticancer Mechanism
The anticancer activity of 1,3-benzoxathiol-2-one derivatives is often linked to the induction of apoptosis. This process is triggered through the modulation of key signaling pathways that control cell survival and death.
Antifungal Activity
Certain derivatives of this compound have exhibited promising antifungal activity against various Candida species, a common cause of fungal infections in humans.
Comparative Antifungal Potency
The following table compares the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC values) of 1,3-benzoxathiol-2-one derivatives with the standard antifungal drug, Ketoconazole.
| Compound/Alternative | Candida albicans (MIC in µg/mL) | Candida glabrata (MIC in µg/mL) | Candida krusei (MIC in µg/mL) |
| 6-hydroxy-5-nitro-1,3-benzoxathiol-2-one | 4 - 32 | 4 - 32 | 4 - 32 |
| 6-acetoxy-5-nitro-1,3-benzoxathiol-2-one | 16 - 64 | 16 - 64 | 16 - 64 |
| Ketoconazole (Standard) | 0.03 - 16 | 0.125 - 64 | 0.25 - 128 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are primarily attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
Comparative Anti-inflammatory Efficacy
The following table presents a comparison of the in vivo anti-inflammatory activity of a benzoxazolinone-based compound (structurally related to benzoxathiolones) with the standard nonsteroidal anti-inflammatory drug (NSAID), Indomethacin, using the carrageenan-induced paw edema model in rats.
| Compound/Alternative | Dose | Inhibition of Edema (%) at 3h | Inhibition of Edema (%) at 5h |
| Benzoxazolinone-based 1,3,4-thiadiazole | 20 mg/kg | 62.00 | 52.00 |
| Indomethacin (Standard) | 10 mg/kg | 67.00[1] | 62.00[1] |
Signaling Pathway: NF-κB Inhibition
Antioxidant Activity
This compound and its derivatives are known for their antioxidant properties, which are crucial for combating oxidative stress-related conditions.
Comparative Antioxidant Capacity
The antioxidant activity of chemical compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
| Compound/Alternative | DPPH Radical Scavenging IC50 (µg/mL) |
| This compound Derivatives | Varies (e.g., some benzothiazole derivatives show IC50 < 2 µg/mL[2]) |
| Ascorbic Acid (Vitamin C) (Standard) | ~5-10 (literature values vary depending on assay conditions)[3][4] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Candida species.
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized inoculum of the Candida species to a concentration of 0.5 to 2.5 x 10^3 cells/mL in RPMI-1640 medium.
-
Drug Dilution: Prepare serial twofold dilutions of the test compound and the reference drug (e.g., Ketoconazole) in a 96-well microtiter plate.
-
Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted drug. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by using a spectrophotometer.
References
Safety Operating Guide
Proper Disposal of 5-Hydroxy-1,3-benzoxathiol-2-one: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of 5-Hydroxy-1,3-benzoxathiol-2-one, aiming to ensure the safety of laboratory personnel and minimize environmental impact.
Immediate Safety Considerations
Before handling this compound for disposal, adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or particulates.[1]
-
Avoid Contact: Prevent the compound from coming into contact with skin, eyes, or clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
-
Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a designated, labeled hazardous waste container. Clean the spill area with an appropriate solvent and decontaminate all surfaces.[1][2]
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for assessing potential hazards and ensuring compatible storage and disposal.
| Property | Value |
| CAS Number | 7735-56-0 |
| Molecular Formula | C₇H₄O₃S |
| Molecular Weight | 168.17 g/mol [3][4][5][6] |
| Appearance | Beige crystalline solid[7] |
| Melting Point | 173-175 °C[3] |
| Boiling Point | 375.4 ± 44.0 °C (Predicted)[3] |
| Purity | ≥ 95%[4][7] |
Detailed Disposal Protocol
The disposal of this compound should be managed as a hazardous solid chemical waste stream.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous Waste: In the absence of specific data, treat this compound as a hazardous chemical waste.[8][9]
-
Segregate Waste: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it segregated from incompatible materials.[8][10]
Step 2: Containerization
-
Use Appropriate Containers: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be made of a material compatible with the chemical.[1]
-
Labeling: The label must include the following information:[1][8][10]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "7735-56-0"
-
An estimate of the quantity of the waste
-
The date of accumulation
-
The name and contact information of the principal investigator or laboratory
-
Step 3: Waste Accumulation and Storage
-
Secure Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: The SAA should be a secure area with secondary containment to contain any potential leaks or spills.[8]
-
Keep Containers Closed: Always keep hazardous waste containers sealed except when adding waste.[8][9]
Step 4: Scheduling Waste Pickup
-
Contact EHS: Once the container is full or the accumulation time limit set by your institution is reached, contact your institution's EHS department to schedule a waste pickup.[8]
-
Provide Information: Be prepared to provide the EHS department with all the information from the hazardous waste label.
Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound should be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[8][9]
-
Collect Rinsate: The rinsate from this cleaning process must be collected and treated as hazardous waste.[8][9]
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface the original label and dispose of the container in the regular trash, unless your institution's guidelines state otherwise.[8][9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. This compound CAS#: 7735-56-0 [m.chemicalbook.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Page loading... [guidechem.com]
- 6. scbt.com [scbt.com]
- 7. chemimpex.com [chemimpex.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 5-Hydroxy-1,3-benzoxathiol-2-one
Essential Safety and Handling Guide for 5-Hydroxy-1,3-benzoxathiol-2-one
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling this compound (CAS No. 7735-56-0). The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[1]. Therefore, it must be handled with a high degree of caution, assuming it may possess significant hazards.
Hazard Identification
While comprehensive hazard data is unavailable, the following points are noted:
-
May cause respiratory irritation[1].
-
Classification according to Regulation (EC) No 1272/2008 and EU Directives 67/548/EEC or 1999/45/EC is not available[1].
-
It is prudent to handle this chemical as potentially hazardous through skin contact, eye contact, inhalation, and ingestion.
Personal Protective Equipment (PPE) and Engineering Controls
Proper engineering controls and PPE are critical to minimize exposure. All handling of this substance should be conducted in a chemical fume hood[2].
| Protection Type | Specification | Rationale / Standard |
| Engineering Controls | Work in a well-ventilated area. A chemical fume hood is strongly recommended. | To minimize inhalation of dust or vapors[2]. |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles. | Must be tested and approved under appropriate government standards such as EN166 (EU) or NIOSH (US)[1][2]. |
| Skin Protection | Chemically resistant gloves (inspect before use). A lab coat should be worn. | Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use[1]. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. | Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU)[1][2]. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for safely managing this compound in the laboratory.
Preparation and Precautionary Measures
-
Before beginning work, consult the Safety Data Sheet (SDS) for this chemical[1].
-
Ensure a chemical fume hood is functioning correctly[2].
-
Locate the nearest eyewash station and safety shower[2].
-
Inspect all PPE for integrity (e.g., no holes in gloves) before use[1][2].
Handling the Chemical
-
Conduct all weighing and transferring of the solid chemical within a chemical fume hood to avoid dust formation and inhalation[2].
-
Avoid direct contact with skin and eyes[2].
-
Avoid creating dust during handling[1].
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn, and at the end of the workday[1][2].
-
Do not eat, drink, or smoke in the laboratory where this chemical is handled[2].
Emergency and Exposure Procedures
-
General Advice: In case of exposure, consult a physician and show them the Safety Data Sheet[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention[1][2].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists[1][2].
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[1][2].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately[1][2].
-
Spill: Evacuate the area. Wear appropriate PPE. For a dry spill, avoid creating dust. Carefully sweep or shovel the material into a suitable, closed container for disposal[1][2]. Do not let the product enter drains[1].
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
-
Waste Classification: All waste generated from the use of this compound must be considered hazardous waste[2].
-
Chemical Waste: Collect any unused chemical and materials contaminated with the chemical in a suitable, closed, and clearly labeled hazardous waste container[1][2].
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE as hazardous waste[2].
-
Disposal Procedure: Dispose of all waste in accordance with applicable laws and good laboratory practices[1]. Follow your institution's environmental health and safety (EHS) office guidelines[3]. Do not dispose of this chemical down the drain[1].
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
